5-Iodo-1,3-dihydro-benzimidazol-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-iodo-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYVBTDFXAZDHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476982 | |
| Record name | 5-IODO-1,3-DIHYDRO-BENZIMIDAZOL-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40644-14-2 | |
| Record name | 5-IODO-1,3-DIHYDRO-BENZIMIDAZOL-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Iodo-1,3-dihydro-benzimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-1,3-dihydro-benzimidazol-2-one is a halogenated derivative of the benzimidazolone core structure. The benzimidazolone scaffold is a prominent feature in a variety of pharmacologically active compounds, and the introduction of an iodine atom at the 5-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially modulating its biological activity. This technical guide provides a summary of the available chemical information for this compound.
Core Chemical Properties
While detailed experimental data for this compound is not extensively reported in publicly available literature, the following table summarizes its basic chemical identifiers and properties.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 40644-14-2 | [1][2][3] |
| Molecular Formula | C₇H₅IN₂O | [2] |
| Molecular Weight | 260.03 g/mol | [2] |
| Melting Point | Data not consistently available. Commercial suppliers may provide this information. | [2] |
| Boiling Point | Data not available. | [2][3] |
| Solubility | Data not available. Generally, benzimidazolones exhibit limited solubility in water and are more soluble in organic solvents like DMSO and DMF. | N/A |
Synthesis
A plausible synthetic approach is visualized in the workflow diagram below. This would typically involve the reaction of 4-iodo-1,2-phenylenediamine with a carbonylating agent such as urea, phosgene, or a phosgene equivalent like triphosgene or 1,1'-carbonyldiimidazole (CDI).
Figure 1. A generalized synthetic workflow for the preparation of the target compound.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and purification of this compound are not currently published in readily accessible scientific literature. Researchers would need to adapt general procedures for benzimidazolone synthesis and optimize reaction conditions such as solvent, temperature, and reaction time.[4][5][6][7] Purification would likely involve recrystallization or column chromatography.
Spectral Data
Publicly available spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is scarce. For unambiguous characterization, the following analyses would be required:
-
¹H NMR: To determine the number and environment of protons.
-
¹³C NMR: To identify the carbon skeleton of the molecule.
-
IR Spectroscopy: To identify functional groups, particularly the carbonyl (C=O) and N-H stretches of the benzimidazolone ring.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern, confirming the presence of iodine through its characteristic isotopic signature.
Reactivity and Stability
The reactivity of this compound is expected to be influenced by the electron-withdrawing nature of the iodine atom and the carbonyl group, as well as the nucleophilicity of the nitrogen atoms. The N-H protons of the benzimidazolone ring can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation reactions. The iodo-substituent can potentially participate in cross-coupling reactions, offering a handle for further derivatization.
Information regarding the specific stability and storage conditions is not widely documented. As with many organic compounds, it should be stored in a cool, dry place, protected from light.
Biological Activity and Signaling Pathways
While the broader class of benzimidazole derivatives has been extensively studied for a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects, specific data for this compound is not available in the current body of scientific literature.[8][9]
No specific signaling pathways or mechanisms of action involving this compound have been elucidated. Research in this area would be necessary to understand its potential pharmacological effects. A general workflow for investigating the biological activity of a novel compound like this is presented below.
Figure 2. A generalized workflow for the initial biological evaluation of a test compound.
Conclusion
This compound represents a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug development. However, there is a notable lack of comprehensive, publicly available data regarding its detailed synthesis, physicochemical properties, and biological activity. The information provided in this guide serves as a foundational overview based on the limited available data and general knowledge of related compounds. Further experimental work is required to fully characterize this molecule and explore its potential applications.
References
- 1. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 40644-14-2 [chemicalbook.com]
- 3. 40644-14-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview) [ouci.dntb.gov.ua]
- 7. mdpi.com [mdpi.com]
- 8. BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW | Semantic Scholar [semanticscholar.org]
- 9. New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation - Arabian Journal of Chemistry [arabjchem.org]
An In-depth Technical Guide to the Synthesis of 5-Iodo-1,3-dihydro-benzimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 5-Iodo-1,3-dihydro-benzimidazol-2-one, a key intermediate in the development of various pharmaceutical compounds. This document details two principal synthetic routes, including experimental protocols, quantitative data, and visual representations of the chemical transformations.
Core Synthesis Pathways
Two primary pathways have been established for the synthesis of this compound. The first is a direct, one-step cyclization of a substituted o-phenylenediamine with urea. The second is a multi-step process commencing from o-nitroaniline, which offers an alternative route to the key diamine intermediate.
Pathway 1: Direct Cyclization of 4-Iodo-1,2-phenylenediamine with Urea
This is the most direct route to this compound, involving the reaction of 4-iodo-1,2-phenylenediamine with urea. The reaction is typically carried out at elevated temperatures, either neat or in a suitable solvent.[1] An analogous synthesis of 5-methyl-1,3-dihydro-2H-benzimidazol-2-one is achieved by heating a mixture of 4-methyl-1,2-phenylenediamine and urea at 180°C.[1] Another general method for preparing benzimidazol-2-ones involves reacting o-phenylenediamine with urea in water at temperatures between 100-160°C.
Caption: Synthesis of 4-Iodo-1,2-phenylenediamine from o-nitroaniline.
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Iodo-1,2-phenylenediamine (Analogous Method)
This protocol is based on analogous syntheses of substituted benzimidazol-2-ones.
Materials:
-
4-Iodo-1,2-phenylenediamine
-
Urea
-
Water (optional solvent)
Procedure:
-
Combine 4-iodo-1,2-phenylenediamine and urea in a round-bottom flask. A molar ratio of approximately 1:1.1 (diamine:urea) is recommended.
-
For a solvent-free reaction, heat the mixture to 180°C with stirring.
-
Alternatively, for a water-based reaction, add water to the mixture and heat to 100-160°C in a sealed vessel.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the reaction was performed neat, triturate the resulting solid with hot water, filter, and dry to obtain the crude product.
-
If the reaction was performed in water, the product may precipitate upon cooling. Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to afford pure this compound.
Protocol 2: Synthesis of 4-Iodo-1,2-phenylenediamine from o-Nitroaniline
This protocol is adapted from a patented method for the synthesis of 5-iodo-2-methylbenzimidazole.
Step 2a: Iodination of o-Nitroaniline
Materials:
-
o-Nitroaniline
-
Iodine (I₂)
-
Hydrogen Peroxide (H₂O₂)
-
Sulfuric Acid (H₂SO₄)
-
Methanol or Ethanol
Procedure:
-
Dissolve o-nitroaniline in a suitable polar solvent such as methanol or ethanol.
-
Add sulfuric acid to the solution.
-
Add iodine as the iodinating agent.
-
Cool the mixture and add hydrogen peroxide dropwise as an oxidizing agent, maintaining the temperature between 0-60°C.
-
After the addition is complete, stir the reaction mixture at the same temperature until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into water and collect the precipitated 4-iodo-2-nitroaniline by filtration.
-
Wash the solid with water and dry.
Step 2b: Reduction of 4-Iodo-2-nitroaniline
Materials:
-
4-Iodo-2-nitroaniline
-
Raney Nickel (or other suitable reducing agent)
-
Methanol or Ethanol
-
Hydrogen gas
Procedure:
-
Suspend 4-iodo-2-nitroaniline in methanol or ethanol in a hydrogenation vessel.
-
Add Raney Nickel as the catalyst.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm).
-
Stir the mixture at room temperature until the theoretical amount of hydrogen is consumed.
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain 4-iodo-1,2-phenylenediamine.
Quantitative Data
The following table summarizes the expected inputs and outputs for the described synthetic pathways. Please note that yields are indicative and can vary based on reaction scale and optimization.
| Reaction Step | Starting Material | Reagents | Product | Typical Yield (%) |
| Pathway 1 | 4-Iodo-1,2-phenylenediamine | Urea, Heat | This compound | Not explicitly reported, but analogous reactions suggest moderate to high yields. |
| Pathway 2a | o-Nitroaniline | I₂, H₂O₂, H₂SO₄ | 4-Iodo-2-nitroaniline | High |
| Pathway 2b | 4-Iodo-2-nitroaniline | H₂, Raney Ni | 4-Iodo-1,2-phenylenediamine | High |
Characterization Data
Spectroscopic data for the final product, this compound, is crucial for its identification and purity assessment. While a complete dataset is not available in a single source, typical characterization would include:
-
¹H NMR: Expected signals would include aromatic protons and two N-H protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern.
-
¹³C NMR: Signals corresponding to the carbonyl carbon and the aromatic carbons would be observed.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of this compound (C₇H₅IN₂O, MW: 260.03 g/mol ) would be expected.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretching, C=O stretching, and aromatic C-H and C=C stretching vibrations would be present.
This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to optimize the described protocols for their specific laboratory conditions and scale.
References
An In-depth Technical Guide to 5-Iodo-1,3-dihydro-benzimidazol-2-one (CAS: 40644-14-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Iodo-1,3-dihydro-benzimidazol-2-one is a halogenated derivative of the benzimidazolone scaffold, a core structure in many biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and potential biological significance. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles information from related structures and general methodologies to serve as a valuable resource for researchers. The content herein is intended to facilitate further investigation into the therapeutic potential of this and similar molecules.
Chemical and Physical Properties
This compound is a solid organic compound with the molecular formula C₇H₅IN₂O. The presence of an iodine atom significantly increases its molecular weight compared to the parent benzimidazolone.
| Property | Value | Reference |
| CAS Number | 40644-14-2 | [1] |
| Molecular Formula | C₇H₅IN₂O | [1] |
| Molecular Weight | 260.03 g/mol | [1] |
| Melting Point | 338-340 °C | [2] |
| Appearance | Off-White to Light Brown Solid (Predicted) | N/A |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF (Predicted) | N/A |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway: Cyclization of 4-iodo-1,2-phenylenediamine with Urea
This method is one of the most common and straightforward approaches for the preparation of benzimidazol-2-ones.[6]
Experimental Protocol:
Materials:
-
4-iodo-1,2-phenylenediamine
-
Urea
-
High-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or diphenyl ether)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-iodo-1,2-phenylenediamine (1 equivalent) and urea (1.5-2 equivalents).
-
Add a high-boiling point solvent to the flask.
-
Heat the reaction mixture to reflux (typically 150-180 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of cold water, which should precipitate the crude product.
-
Filter the crude product and wash with water.
-
To purify, dissolve the crude solid in a dilute aqueous solution of sodium hydroxide.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with dilute hydrochloric acid to a pH of approximately 6-7 to precipitate the purified product.
-
Filter the purified this compound, wash thoroughly with distilled water, and dry.
-
Recrystallization from a suitable solvent such as ethanol may be performed for further purification.
Spectral Data (Representative)
While specific spectra for this compound are not available, the following tables provide expected characteristic peaks based on the analysis of structurally similar benzimidazolone derivatives.[7][8][9][10][11][12]
¹H NMR Spectroscopy (Predicted)
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.8 | br s | 1H | N-H |
| ~10.6 | br s | 1H | N-H |
| ~7.3 | d | 1H | Aromatic C-H |
| ~7.2 | dd | 1H | Aromatic C-H |
| ~6.8 | d | 1H | Aromatic C-H |
¹³C NMR Spectroscopy (Predicted)
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~155 | C=O |
| ~135 | Aromatic C-I |
| ~130 | Aromatic C-H |
| ~128 | Aromatic C-H |
| ~115 | Aromatic C-H |
| ~110 | Aromatic C-N |
| ~108 | Aromatic C-N |
FTIR Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3000 | Broad | N-H stretching |
| ~1700 | Strong | C=O stretching |
| 1620-1450 | Medium-Strong | C=C aromatic ring stretching |
| ~1300 | Medium | C-N stretching |
| ~800 | Strong | C-H out-of-plane bending |
| ~600 | Medium | C-I stretching |
Mass Spectrometry (Predicted)
| m/z | Interpretation |
| 260 | [M]⁺ (Molecular ion) |
| 133 | [M - I]⁺ |
| 105 | [M - I - CO]⁺ |
Potential Biological Activities and Signaling Pathways
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[13][14][15][16] The introduction of a halogen, such as iodine, can modulate the pharmacokinetic and pharmacodynamic properties of the molecule.
Anticancer Potential
Many benzimidazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression.[13]
-
Indoleamine 2,3-dioxygenase-1 (IDO1) Inhibition: IDO1 is an enzyme that plays a crucial role in tumor immune escape. Some benzimidazole-containing compounds have been identified as potent IDO1 inhibitors.[17][18] Inhibition of IDO1 can restore anti-tumor immunity.
-
Other Potential Anticancer Mechanisms: Benzimidazoles have also been reported to inhibit other targets such as tubulin polymerization, various kinases, and DNA topoisomerase.[19]
Antimicrobial Activity
The benzimidazolone core is present in several antimicrobial agents. The mechanism of action can vary, but it often involves the disruption of essential cellular processes in microorganisms.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Sterile DMSO
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the microbial inoculum to each well. Include positive (microbe, no compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.
Conclusion and Future Directions
This compound represents an intriguing molecule for further investigation in the field of drug discovery. While specific biological data is currently lacking, its structural similarity to a plethora of known bioactive compounds suggests a high potential for therapeutic applications. Future research should focus on:
-
Definitive Synthesis and Characterization: Development and publication of a detailed synthetic protocol and complete spectral characterization.
-
In-depth Biological Screening: Evaluation of its activity against a wide range of biological targets, including cancer cell lines, microbial strains, and specific enzymes.
-
Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying any observed biological activity.
-
Structural Biology: Crystallographic studies to understand its interaction with potential biological targets.
This technical guide serves as a foundational document to stimulate and guide such future research endeavors.
References
- 1. This compound | 40644-14-2 [chemicalbook.com]
- 2. 40644-14-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview) [ouci.dntb.gov.ua]
- 5. SYNTHESIS OF 1,3-DIHYDRO-2<i>H</i>-BENZIMIDAZOL-2-ONES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 6. mdpi.com [mdpi.com]
- 7. 5-Amino-1,3-dihydro-2H-benzimidazol-2-one(95-23-8) 13C NMR spectrum [chemicalbook.com]
- 8. 1,3-Dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one | C12H15N3O | CID 88638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 2H-Benzimidazol-2-one, 1,3-dihydro- [webbook.nist.gov]
- 12. 2H-Benzimidazol-2-one, 1,3-dihydro-5-nitro- | C7H5N3O3 | CID 3725611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Need to focus on inhibitory activity of benzimidazole analogues against indolamine 2,3-dioxygenase-1 (IDO-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. excli.de [excli.de]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Physical Properties of 5-Iodo-1,3-dihydro-benzimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 5-Iodo-1,3-dihydro-benzimidazol-2-one, a heterocyclic organic compound of interest in medicinal chemistry and drug development. This document details available quantitative data, outlines relevant experimental protocols for property determination, and visualizes a key signaling pathway where benzimidazolone derivatives have shown significant activity.
Core Physical Properties
The physical characteristics of a compound are critical in drug discovery and development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound is summarized below.
| Property | Value | Source |
| CAS Number | 40644-14-2 | --INVALID-LINK-- |
| Molecular Formula | C₇H₅IN₂O | --INVALID-LINK-- |
| Molecular Weight | 260.03 g/mol | --INVALID-LINK-- |
| Melting Point | >300 °C | --INVALID-LINK-- |
| Boiling Point | Not available | |
| Solubility | Not explicitly quantified in available literature. General solubility of benzimidazolones suggests poor solubility in water and solubility in polar organic solvents. | |
| pKa | Not explicitly quantified. Theoretical and experimental studies on related benzimidazole derivatives suggest pKa values are influenced by substituents. |
Experimental Protocols
Accurate determination of physical properties is fundamental. The following sections detail standardized experimental protocols that can be employed to characterize this compound.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block of the apparatus next to a thermometer.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. The range between these two temperatures is the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C).
Determination of Solubility
Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specified temperature.
Methodology: Shake-Flask Method
-
Solvent Selection: A range of pharmaceutically relevant solvents should be tested, including water, ethanol, methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).
-
Procedure: An excess amount of this compound is added to a known volume of the selected solvent in a sealed flask.
-
Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, the suspension is filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
-
Quantification: The solubility is expressed in units such as mg/mL or mol/L.
Determination of pKa
The pKa value is a measure of the acidity or basicity of a compound and is critical for predicting its behavior in physiological environments.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent system (often a co-solvent with water, due to the low aqueous solubility of many organic compounds).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the analyte.
-
pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve, which is the point where half of the compound has been neutralized. For more complex molecules, specialized software can be used to analyze the titration data and determine the pKa value(s).
Biological Context and Signaling Pathway
Benzimidazole and its derivatives are known to exhibit a wide range of biological activities, including acting as kinase inhibitors.[1] Several studies have highlighted the potential of benzimidazolone-based compounds as inhibitors of tyrosine kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and differentiation.[2][3] Dysregulation of these pathways is a hallmark of many cancers.
One of the most well-studied tyrosine kinase signaling pathways is the Epidermal Growth Factor Receptor (EGFR) pathway.[2][4][5][6] The binding of epidermal growth factor (EGF) to EGFR initiates a cascade of downstream signaling events.
EGFR Signaling Pathway and Potential Inhibition by Benzimidazolone Derivatives
The following diagram illustrates a simplified overview of the EGFR signaling pathway and indicates the point of potential inhibition by benzimidazolone derivatives. These compounds can act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing the phosphorylation events that are necessary for signal propagation.[1]
Caption: Simplified EGFR signaling pathway and the point of inhibition by benzimidazolone derivatives.
Experimental Workflow for Synthesis
The following diagram outlines a logical workflow for a potential synthesis.
Caption: A logical workflow for the synthesis of this compound.
References
- 1. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide on the Physicochemical Properties of 5-Iodo-1,3-dihydro-benzimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-1,3-dihydro-benzimidazol-2-one is a halogenated derivative of the benzimidazole scaffold, a core structure in many pharmacologically active compounds. The introduction of an iodine atom can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a compound of interest in drug discovery. This technical guide provides a summary of the available information on the solubility of this compound, detailed experimental protocols for its determination, and a general workflow for its physicochemical characterization.
Quantitative Solubility Data
As of the date of this guide, specific quantitative solubility values for this compound in various solvents have not been published in peer-reviewed literature or major chemical databases. The solubility of benzimidazole derivatives can be influenced by factors such as pH and the presence of co-solvents.[2] For instance, related compounds like 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one are reported to be almost insoluble in water but show better solubility in polar aprotic solvents like DMSO and DMF.[3]
To facilitate research and development, a standardized experimental protocol for determining the solubility of this compound is provided below.
Experimental Protocol: Equilibrium Solubility Determination
This protocol outlines the shake-flask method, a standard and reliable technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF))
-
Vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature incubator or water bath
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a constant temperature environment (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium is reached.[2]
-
Sample Collection and Filtration: After equilibration, let the vials stand to allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining undissolved compound.[2]
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.
-
Dilute the filtered sample with a suitable solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the standard solutions and the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.
-
-
Calculation: Calculate the solubility of this compound in each solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in units of mg/mL or µmol/L.
Physicochemical Characterization Workflow
The following diagram illustrates a general workflow for the physicochemical characterization of a new chemical entity such as this compound.
Biological Context and Signaling Pathways
Benzimidazole derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[4][5] Iodo-benzimidazoles, in particular, have shown promise as anticancer agents.[1] While a specific signaling pathway for this compound has not been elucidated, related compounds often exert their effects through mechanisms such as the inhibition of key enzymes or interference with cellular signaling cascades. A general understanding of these pathways is crucial for interpreting biological data.
The following diagram illustrates a generalized signaling pathway that could be investigated for a novel benzimidazole derivative with potential anticancer activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the 1H and 13C NMR Spectra of 5-Iodo-1,3-dihydro-benzimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 5-Iodo-1,3-dihydro-benzimidazol-2-one. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide utilizes established principles of NMR spectroscopy and data from analogous substituted benzimidazole derivatives to provide a comprehensive and predictive overview for researchers in drug discovery and organic synthesis.
Introduction
This compound is a halogenated derivative of the benzimidazolone scaffold, a core structure found in numerous biologically active compounds. The benzimidazole nucleus is a key pharmacophore in medicinal chemistry, exhibiting a wide range of therapeutic properties, including antiviral, antimicrobial, and antitumoral activities. A thorough understanding of the structural and spectroscopic properties of its derivatives is crucial for the development of new therapeutic agents. NMR spectroscopy is an indispensable tool for the structural elucidation and characterization of such molecules.
Predicted 1H and 13C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of substituent effects on the benzimidazole ring system.
Predicted 1H NMR Data (in DMSO-d6)
| Proton | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| H-4 | d | ~ 7.5 - 7.7 | 3JH4-H6 ≈ 1.5 - 2.0 Hz |
| H-6 | dd | ~ 7.2 - 7.4 | 3JH6-H7 ≈ 8.0 - 8.5 Hz, 4JH6-H4 ≈ 1.5 - 2.0 Hz |
| H-7 | d | ~ 6.8 - 7.0 | 3JH7-H6 ≈ 8.0 - 8.5 Hz |
| N1-H | br s | ~ 10.5 - 11.5 | - |
| N3-H | br s | ~ 10.5 - 11.5 | - |
Predicted 13C NMR Data (in DMSO-d6)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~ 154 - 156 |
| C-3a | ~ 130 - 133 |
| C-4 | ~ 115 - 118 |
| C-5 | ~ 85 - 90 |
| C-6 | ~ 125 - 128 |
| C-7 | ~ 110 - 113 |
| C-7a | ~ 135 - 138 |
Experimental Protocols
The following provides a generalized experimental protocol for the acquisition of 1H and 13C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is a suitable solvent for many benzimidazole derivatives due to its high dissolving power and the ability to observe exchangeable N-H protons.
-
Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.
-
Homogenization: Gently agitate the tube to ensure a homogeneous solution.
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker ARX 200 (200 MHz for 1H and 50.3 MHz for 13C) or a spectrometer with a higher field strength for better resolution.[1]
-
1H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
-
-
13C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Number of Scans: 1024-4096 scans, due to the lower natural abundance of 13C.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-180 ppm.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectra.
-
Reference the spectra to the residual solvent peak of DMSO-d6 (δ = 2.50 ppm for 1H and δ = 39.52 ppm for 13C).
-
Structural Elucidation and NMR Signal Assignment
The chemical structure of this compound with the atom numbering used for NMR assignment is depicted below.
Caption: Chemical structure of this compound.
The presence of the electron-withdrawing iodine atom at the C-5 position significantly influences the chemical shifts of the aromatic protons and carbons. The iodine atom is expected to cause a significant upfield shift for the directly attached C-5 carbon due to the heavy atom effect. The protons H-4 and H-6 will be deshielded due to the inductive effect of the iodine, while H-7 will be least affected. The two N-H protons are expected to appear as a broad singlet at a downfield chemical shift due to their acidic nature and potential for hydrogen bonding.
The relationships between the protons can be visualized in the following logical diagram:
Caption: Predicted proton coupling relationships in this compound.
References
An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-Iodo-1,3-dihydro-benzimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mass spectrometry analysis of 5-Iodo-1,3-dihydro-benzimidazol-2-one, a compound of interest in pharmaceutical research. Due to the limited availability of direct mass spectrometry data for this specific molecule, this document presents a predictive analysis based on the well-established fragmentation patterns of benzimidazole derivatives and related halogenated compounds. The experimental protocols provided are adapted from standard methods for similar analytes.[1][2]
Introduction
This compound belongs to the benzimidazole class of heterocyclic compounds, which are pivotal in medicinal chemistry due to their diverse pharmacological activities. Accurate structural characterization and quantification of such molecules are critical in drug discovery and development. Mass spectrometry (MS) is a powerful analytical technique for the unambiguous identification, structural elucidation, and quantification of novel compounds. This guide outlines the expected mass spectral behavior of this compound and provides detailed protocols for its analysis.
Predicted Mass Spectrometry Data
The following table summarizes the predicted mass-to-charge (m/z) values for the molecular ion and potential fragment ions of this compound under electron ionization (EI) conditions. The molecular formula is C₇H₅IN₂O, and the predicted monoisotopic mass is 259.9498 g/mol .
| Predicted Ion | m/z (Nominal) | Proposed Structure | Notes |
| [M]⁺ | 260 | C₇H₅IN₂O⁺ | Molecular Ion |
| [M-I]⁺ | 133 | C₇H₅N₂O⁺ | Loss of an iodine radical |
| [M-CO]⁺ | 232 | C₆H₅IN₂⁺ | Loss of neutral carbon monoxide |
| [M-I-CO]⁺ | 105 | C₆H₅N₂⁺ | Subsequent loss of CO after iodine loss |
| [C₆H₄N]⁺ | 90 | C₆H₄N⁺ | Fragmentation of the benzimidazole core |
Experimental Protocols
The following protocols are recommended for the mass spectrometry analysis of this compound.
3.1. Sample Preparation
-
Stock Solution Preparation : Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Working Solution Preparation : Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent mixture compatible with the mass spectrometer.
-
Filtration : If necessary, filter the final solution using a 0.22 µm syringe filter to remove any particulate matter.
3.2. Instrumentation and Data Acquisition
The following are general guidelines for instrument setup. Optimal parameters may vary depending on the specific mass spectrometer used.
3.2.1. Electron Ionization (EI) Mass Spectrometry
-
Ionization Source : Electron Ionization (EI)
-
Electron Energy : 70 eV
-
Mass Analyzer : Quadrupole or Time-of-Flight (TOF)
-
Scan Range : m/z 50-500
-
Sample Introduction : Direct infusion or via a Gas Chromatography (GC) system.
3.2.2. Electrospray Ionization (ESI) Mass Spectrometry (Coupled with Liquid Chromatography)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of benzimidazoles.[2]
-
Liquid Chromatograph : A standard HPLC or UHPLC system.
-
Column : A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is a suitable starting point.[3]
-
Mobile Phase : A gradient elution with 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) is recommended.[3]
-
Ionization Source : Electrospray Ionization (ESI), positive or negative ion mode.
-
Ion Source Parameters :
-
Capillary Voltage: 3-4 kV
-
Nebulizer Gas Flow: Instrument dependent
-
Drying Gas Temperature: 300-350 °C[3]
-
-
Mass Analyzer : Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF)
-
Scan Mode : Full scan for initial investigation, followed by product ion scan (for fragmentation analysis) or multiple reaction monitoring (MRM) for quantification.
Predicted Fragmentation Pathway and Experimental Workflow
The following diagrams illustrate the predicted fragmentation pathway of this compound and a general experimental workflow for its analysis.
Caption: Predicted EI Fragmentation Pathway.
Caption: General LC-MS/MS Workflow.
References
An In-depth Technical Guide on the Crystal Structure of 5-Iodo-1,3-dihydro-benzimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure, synthesis, and potential biological significance of 5-Iodo-1,3-dihydro-benzimidazol-2-one. While a definitive crystal structure for this specific compound is not publicly available, this document extrapolates likely crystallographic parameters based on closely related analogs and outlines detailed experimental protocols for its synthesis and crystallization.
Introduction
Benzimidazolone derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their rigid structure and capacity for hydrogen bonding interactions make them attractive candidates in drug discovery for targeting a variety of enzymes and receptors. The introduction of a halogen atom, such as iodine, at the 5-position of the benzimidazolone ring can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions, thereby modulating its biological activity. This guide focuses on the 5-iodo derivative, providing a foundational understanding for further research and development.
Synthesis and Crystallization
A plausible synthetic route to this compound involves the cyclization of a substituted o-phenylenediamine with a carbonyl source. The following experimental protocol is a proposed method based on established syntheses of similar benzimidazolone derivatives.
Proposed Synthesis Protocol
The synthesis can be conceptualized as a two-step process starting from commercially available 4-iodo-1,2-diaminobenzene.
-
Cyclocarbonylation: 4-iodo-1,2-diaminobenzene is reacted with a carbonylating agent such as urea, 1,1'-carbonyldiimidazole (CDI), or phosgene. The reaction with urea is a common and straightforward method.
-
A mixture of 4-iodo-1,2-diaminobenzene and urea (in a 1:1.2 molar ratio) is heated at 150-180 °C for 2-4 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solid product is washed with water and a suitable organic solvent (e.g., ethanol or diethyl ether) to remove impurities.
-
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water or dimethylformamide (DMF)/water, to yield pure this compound.
Proposed Crystallization Protocol
Single crystals suitable for X-ray diffraction can be grown using various techniques. Slow evaporation is a commonly successful method for compounds of this nature.
-
Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture in which it has moderate solubility at room temperature. Good candidates include ethanol, methanol, acetone, or mixtures with water.
-
Slow Evaporation: The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container at a constant temperature. The slow evaporation of the solvent will lead to the formation of single crystals over several days to weeks.
-
Vapor Diffusion: An alternative method involves dissolving the compound in a solvent in which it is highly soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.
Crystallographic Data (Predicted)
While the specific crystal structure of this compound has not been reported, we can predict its likely crystallographic parameters based on the known structures of analogous benzimidazolone derivatives. It is anticipated that the molecule will crystallize in a centrosymmetric space group, with intermolecular hydrogen bonds playing a crucial role in the crystal packing.
The primary hydrogen bonding motif is expected to involve the N-H donors and the C=O acceptor of the urea functionality, leading to the formation of tapes or sheets. The iodine atom may participate in halogen bonding interactions, further stabilizing the crystal lattice.
| Parameter | Predicted Value | Basis for Prediction |
| Crystal System | Monoclinic or Orthorhombic | Common for related benzimidazolone structures. |
| Space Group | P2₁/c or P2₁2₁2₁ | Frequently observed for similar heterocyclic compounds. |
| a (Å) | 8 - 12 | Based on unit cell dimensions of analogous structures. |
| b (Å) | 5 - 10 | Based on unit cell dimensions of analogous structures. |
| c (Å) | 12 - 18 | Based on unit cell dimensions of analogous structures. |
| α (°) | 90 | |
| β (°) | 90 - 110 | |
| γ (°) | 90 | |
| V (ų) | 800 - 1500 | |
| Z | 4 | Typical for the predicted space groups. |
| Hydrogen Bonding | N-H···O=C | Primary motif forming chains or layers. |
| Halogen Bonding | C-I···O or C-I···N | Possible secondary interaction influencing packing. |
Potential Biological Activity and Signaling Pathways
Benzimidazolone derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The introduction of an iodine atom can enhance these activities. The following diagram illustrates a general screening cascade for a novel compound like this compound, based on the known activities of the benzimidazolone scaffold.
Conclusion
This technical guide provides a foundational framework for the study of this compound. While the definitive crystal structure remains to be determined experimentally, the provided information on its synthesis, proposed crystallization protocols, and predicted crystallographic data offers a solid starting point for researchers. The potential for diverse biological activities, inherent to the benzimidazolone scaffold and likely modulated by the iodo-substituent, underscores the importance of further investigation into this compound for applications in drug discovery and materials science. The experimental determination of its crystal structure will be a critical step in elucidating its structure-activity relationships and unlocking its full potential.
The Potent and Diverse Biological Activities of Halogenated Benzimidazolones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazolone core, a heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The introduction of halogen atoms onto this core structure can dramatically influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. These modifications, in turn, can profoundly enhance the compound's biological activity and selectivity, leading to the development of potent antiviral, antibacterial, and anticancer agents. This technical guide provides an in-depth overview of the biological activities of halogenated benzimidazolones, focusing on their mechanisms of action, quantitative activity data, and the experimental protocols used for their evaluation.
Antiviral Activity
Halogenated benzimidazole ribonucleosides have emerged as a significant class of antiviral agents, particularly against human cytomegalovirus (HCMV). Their primary mechanism of action involves the inhibition of the viral terminase complex, which is crucial for the cleavage of viral DNA concatemers into unit-length genomes for packaging into new virions.
A notable example is 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) and its 2-bromo analog, 2-bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB).[1][2] These compounds have been shown to be potent and selective inhibitors of HCMV replication.[1][2] Their mechanism does not inhibit viral DNA synthesis but rather prevents the maturation of viral DNA, leading to the production of non-infectious viral particles.[2][3] The antiviral activity of these and other halogenated benzimidazole derivatives is summarized in the table below.
Quantitative Antiviral Activity Data
| Compound | Virus | Assay | IC50 (µM) | Cytotoxicity (CC50, µM) | Reference |
| 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) | HCMV | Plaque Assay | 2.9 | >100 (HFF and KB cells) | [1] |
| 2-bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB) | HCMV | Plaque Assay | ~0.7 | >100 (HFF and KB cells) | [1] |
| 2-chloro-5,6-dibromo-1-β-D-ribofuranosylbenzimidazole | HCMV | Plaque Assay | ~4 | >100 | [4] |
| 2-chloro-5,6-diiodo-1-β-D-ribofuranosylbenzimidazole | HCMV | Plaque Assay | ~2 | 10-20 | [4] |
| 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) | HCMV | Plaque Assay | 42 | In the same dose range | [1] |
| 1H-β-l-ribofuranoside-2-isopropylamino-5,6-dichlorobenzimidazole (1263W94) | HCMV | DNA Hybridization | 0.12 | Not specified | [5] |
Experimental Protocol: Antiviral Plaque Reduction Assay
This assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in the formation of viral plaques.
-
Cell Seeding: Plate host cells (e.g., human foreskin fibroblasts - HFF) in multi-well plates and grow until a confluent monolayer is formed.
-
Virus Infection: Remove the culture medium and infect the cell monolayers with a known titer of the virus (e.g., HCMV) for a specific adsorption period (e.g., 1-2 hours).
-
Compound Treatment: After adsorption, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for a period that allows for the formation of visible plaques (e.g., 7-14 days for HCMV).
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.
-
Data Analysis: Calculate the concentration of the compound that reduces the number of plaques by 50% (IC50) compared to the untreated virus control.
Visualizing the Mechanism of Action
The following diagram illustrates the general workflow for identifying and characterizing antiviral halogenated benzimidazolones.
Antibacterial Activity
Halogenated benzimidazolones have demonstrated significant potential as antibacterial agents, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The introduction of multiple halogen atoms and a trifluoromethyl group at the 2-position of the benzimidazole ring appears to be a key structural feature for potent antibacterial activity.
Studies have shown that dihalogenated derivatives are more active than their monohalogenated counterparts.[6] For instance, 5,6-dibromo-2-(trifluoromethyl)benzimidazole has been reported to have a minimum inhibitory concentration (MIC) of 0.49 µg/mL against Bacillus subtilis, which is comparable to the antibiotic tetracycline.[6]
Quantitative Antibacterial Activity Data
| Compound | Bacteria | MIC (µg/mL) | Reference |
| 5,6-dibromo-2-(trifluoromethyl)benzimidazole | Bacillus subtilis | 0.49 | [6] |
| 5-halogenomethylsulfonyl-2-(trifluoromethyl)benzimidazole | MRSA | 12.5-25 | [7] |
| 5-halogenomethylsulfonyl-2-(trifluoromethyl)benzimidazole | Enterococcus strains | 50-100 | [7] |
| Various 1,2,5-substituted benzimidazoles | MRSA | Comparable to Ciprofloxacin | [8] |
| Various N-substituted benzimidazoles | Enterococcus faecalis, Staphylococcus aureus | 12.5-400 | [9] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC.
-
Preparation of Inoculum: Prepare a standardized suspension of the target bacteria (e.g., to 0.5 McFarland standard).
-
Serial Dilution of Compound: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Anticancer Activity
Halogenated benzimidazolones have shown promising cytotoxic activity against a range of cancer cell lines. Their anticancer effects are often mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and metabolism.
Mechanisms of Anticancer Action
Several mechanisms of action have been elucidated for the anticancer effects of halogenated benzimidazolones:
-
STAT3 Pathway Inhibition: Some dihalogenated derivatives of condensed benzimidazole diones have been shown to exert their anticancer effects by regulating the STAT3/HK2 axis. The Signal Transducer and Activator of Transcription 3 (STAT3) is a key regulator of cell growth and proliferation, and its inhibition can lead to cancer cell death.
-
Bcl-2 Inhibition: Benzimidazole derivatives have been identified as inhibitors of the B-cell lymphoma 2 (Bcl-2) protein. Bcl-2 is an anti-apoptotic protein, and its inhibition can promote programmed cell death in cancer cells.
-
PIM-1 Kinase Inhibition: N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole have been shown to inhibit PIM-1 kinase, a serine/threonine kinase that promotes cell survival and proliferation. Inhibition of PIM-1 can induce apoptosis in cancer cells.
Quantitative Anticancer Activity Data
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 5,6-dichloro-1,3-dihydro-2H-benzimidazol-2-one | A549, MCF-7, HeLa | Not specified | Potent activity | [10] |
| Oxadiazole-bearing benzimidazolone derivative | HeLa | Not specified | 10.6 | [10] |
| Coumarin-substituted benzimidazolone derivatives | HeLa | Not specified | 10.6–13.6 | [10] |
| 1-propenyl-1,3-dihydro-benzimidazol-2-one | Neura 2a, MCF-7, HEK 293 | MTT Assay | Low micromolar range | [11] |
| 1,2-disubstituted benzimidazoles (6j, 6k, 6l, 6n) | MCF-7 | MTT Assay | 2.55 - 4.50 | [12] |
| 1,2-disubstituted benzimidazole (6k) | A549 | MTT Assay | 3.22 | [12] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the concentration of the compound that inhibits cell growth by 50% (IC50).
Visualizing Anticancer Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by anticancer halogenated benzimidazolones.
Conclusion and Future Perspectives
Halogenated benzimidazolones represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. The strategic incorporation of halogen atoms has proven to be an effective approach for enhancing their potency and selectivity as antiviral, antibacterial, and anticancer agents. The quantitative data and mechanistic insights presented in this guide underscore the significant potential of these compounds in drug discovery and development.
Future research in this area should continue to explore the structure-activity relationships of novel halogenated benzimidazolone derivatives. Advanced computational modeling and high-throughput screening can accelerate the identification of new lead compounds with improved pharmacological profiles. Furthermore, a deeper understanding of their mechanisms of action at the molecular level will be crucial for the rational design of next-generation therapeutics targeting viral infections, bacterial resistance, and various forms of cancer. The development of more selective and less toxic halogenated benzimidazolones holds the promise of delivering innovative and effective treatments for a range of human diseases.
References
- 1. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Letermovir and inhibitors of the terminase complex: a promising new class of investigational antiviral drugs against human cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Human Cytomegalovirus DNA Maturation by a Benzimidazole Ribonucleoside Is Mediated through the UL89 Gene Product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent and Selective Inhibition of Human Cytomegalovirus Replication by 1263W94, a Benzimidazole l-Riboside with a Unique Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and in vitro antibacterial activity of 5-halogenomethylsulfonyl- benzimidazole and benzotriazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of some benzimidazole derivatives and their antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and cytotoxicity studies of 1-propenyl-1,3-dihydro-benzimidazol-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facile Synthesis of 1,2-Disubstituted Benzimidazoles as Potent Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 5-Iodo-1,3-dihydro-benzimidazol-2-one and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazolone scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. The introduction of a halogen atom, such as iodine, at the 5-position of the benzimidazolone ring can significantly modulate the physicochemical and pharmacological properties of the molecule. While specific research on the mechanism of action of 5-Iodo-1,3-dihydro-benzimidazol-2-one is limited, analysis of its closely related derivatives provides significant insights into its potential biological activities. This technical guide synthesizes the available information on the antimicrobial properties of a key 5-iodo-benzimidazole derivative, offering a putative mechanism of action and detailed experimental data to inform further research and drug development efforts.
Inferred Mechanism of Action: Antimicrobial Activity
Based on studies of its derivatives, this compound is predicted to exhibit antimicrobial properties. The primary mechanism of action for many benzimidazole-based antimicrobial agents involves the disruption of key cellular processes in bacteria and fungi. While the precise molecular targets for the 5-iodo derivative are not definitively established, the benzimidazole core is known to interfere with microtubule synthesis in fungi and various enzymatic activities in bacteria. The presence of the iodine atom may enhance the lipophilicity of the compound, facilitating its passage through microbial cell membranes.
A study on the derivative, 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-iodo-1H-benzimidazole, demonstrated significant antifungal activity, suggesting that this class of compounds could be a promising avenue for the development of new antimicrobial agents.[1]
Quantitative Data Summary
The antimicrobial activity of 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-iodo-1H-benzimidazole was evaluated against a panel of bacterial and fungal strains. The following tables summarize the minimum inhibitory concentration (MIC) data, providing a quantitative measure of its efficacy.
Table 1: Antibacterial Activity of 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-iodo-1H-benzimidazole
| Bacterial Strain | MIC (μg/mL) |
| Bacillus subtilis | >100 |
| Clostridium sporogenes | >100 |
| Streptosporangium longisporum | >100 |
| Micrococcus flavus | >100 |
| Sarcina lutea | >100 |
| Staphylococcus aureus | >100 |
| Escherichia coli | >100 |
| Pseudomonas aeruginosa | >100 |
| Salmonella enteritidis | >100 |
| Proteus vulgaris | >100 |
Table 2: Antifungal Activity of 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-iodo-1H-benzimidazole and Reference Compounds
| Fungal Strain | 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-iodo-1H-benzimidazole MIC (μg/mL) | Nystatin MIC (μg/mL) | Fluconazole MIC (μg/mL) |
| Candida albicans | 6.25 | 25 | 25 |
| Saccharomyces cerevisiae | 12.5 | 50 | >100 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-iodo-1H-benzimidazole.
Synthesis of 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-iodo-1H-benzimidazole[1]
A solution of 4-iodo-1,2-phenylenediamine and ethyl 4-[4-(2-chlorophenyl)piperazin-1-yl]butanoate in 4 M hydrochloric acid was refluxed. The resulting product was purified to yield the target compound.
Antimicrobial Activity Assay[1]
1. Preparation of Microbial Cultures:
-
Bacterial strains were cultured on Müller–Hinton agar.
-
Fungal strains were cultured on Sabouraud dextrose agar.
2. Microdilution Method:
-
A serial two-fold dilution of the test compound was prepared in the appropriate broth medium (Müller–Hinton for bacteria, Sabouraud dextrose for fungi) in 96-well microtiter plates.
-
Microbial suspensions were adjusted to a concentration of 10^5 CFU/mL and added to each well.
-
The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
3. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC was determined as the lowest concentration of the compound that completely inhibited visible microbial growth.
Visualizations
Logical Relationship of Benzimidazole Core to Biological Activity
Caption: Relationship between the benzimidazole core and its pharmacological effects.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
While direct experimental evidence for the mechanism of action of this compound remains to be fully elucidated, the significant antimicrobial activity of its close derivatives strongly suggests a promising avenue for future investigation. The data presented in this guide, particularly the potent antifungal effects of a 5-iodo-benzimidazole derivative, underscore the potential of this scaffold in the development of novel anti-infective agents. Further research is warranted to identify the specific molecular targets and delineate the precise signaling pathways affected by this class of compounds. The experimental protocols provided herein offer a robust framework for such future studies, which will be crucial for advancing our understanding and harnessing the therapeutic potential of this compound and its analogs.
References
An In-depth Technical Guide to 5-Iodo-1,3-dihydro-benzimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Iodo-1,3-dihydro-benzimidazol-2-one, a halogenated derivative of the versatile benzimidazolone scaffold. While the specific historical discovery of this compound is not well-documented in readily available literature, its synthesis logically follows well-established methodologies for the creation of benzimidazolone cores. This document details the physicochemical properties, a probable synthetic route with a detailed experimental protocol, and the potential biological activities of this compound, inferred from studies on structurally related molecules. The benzimidazolone core is a key pharmacophore in numerous clinically used drugs, and the introduction of an iodine atom can significantly modulate a compound's physicochemical and biological properties, making this compound a molecule of interest for further investigation in drug discovery and development.
Introduction
The benzimidazolone scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Its structural resemblance to endogenous purines allows for interaction with various biological targets. The introduction of a halogen, such as iodine, onto the aromatic ring can enhance properties like lipophilicity, which may improve membrane permeability and bioavailability, and can also serve as a handle for further synthetic modifications. This compound, with its iodine substituent at the 5-position, is therefore a compound with significant potential for the development of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 40644-14-2 | [1][2][3][4][5] |
| Molecular Formula | C₇H₅IN₂O | [3] |
| Molecular Weight | 260.03 g/mol | [3] |
| Melting Point | 338-340 °C | [3] |
| Appearance | Solid (predicted) | |
| Solubility | Likely soluble in polar organic solvents like DMSO and DMF |
Synthesis and Experimental Protocols
While a specific seminal publication detailing the first synthesis of this compound is not readily apparent, its synthesis can be reliably achieved through the well-established reaction of an appropriately substituted o-phenylenediamine with a carbonyl source, such as urea.[6][7] The logical synthetic pathway involves a two-step process: the synthesis of the precursor 4-iodo-1,2-phenylenediamine, followed by its cyclization to form the benzimidazolone ring.
Synthesis of 4-iodo-1,2-phenylenediamine (Precursor)
A common method for the preparation of o-phenylenediamines is the reduction of the corresponding o-nitroaniline.[8]
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine o-nitroaniline (1 eq), 20% sodium hydroxide solution, and 95% ethanol.
-
Reduction: Heat the mixture to a gentle boil with vigorous stirring. Gradually add zinc dust (2 eq) in portions, maintaining the boiling of the solution. Should the reaction cease, the addition of a small amount of 20% sodium hydroxide solution may be required to reinitiate it.
-
Reaction Completion and Filtration: After the addition of zinc dust is complete, continue to reflux the mixture with stirring for one hour. The color of the solution should change from deep red to nearly colorless. Filter the hot mixture by suction and extract the zinc residue with two portions of hot ethanol.
-
Purification: Combine the filtrates and add a small amount of sodium hydrosulfite. Concentrate the solution under reduced pressure. Cool the concentrate in an ice-salt bath to crystallize the product. Collect the crystals by filtration, wash with a small amount of ice water, and dry in a vacuum desiccator. For higher purity, the crude product can be recrystallized from hot water containing sodium hydrosulfite and treated with decolorizing charcoal.
Synthesis of this compound
The final step involves the cyclization of 4-iodo-1,2-phenylenediamine with urea. This reaction is typically carried out at elevated temperatures, and various solvents can be employed.[6][7][9]
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, combine 4-iodo-1,2-phenylenediamine (1 eq) and urea (1 to 1.3 eq) in a high-boiling point, water-immiscible organic solvent such as o-dichlorobenzene.[7] The use of a phase transfer catalyst like tetrabutylammonium chloride (TBAC) can also facilitate the reaction.[9]
-
Reaction Conditions: Heat the reaction mixture to a temperature between 135°C and 180°C for 3 to 10 hours.[7][9] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature. The product, being insoluble in the solvent, will precipitate out. Collect the solid product by filtration and wash it with a suitable solvent like ethanol. The crude product can be further purified by recrystallization if necessary.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Potential Biological Activities and Applications in Drug Development
While specific biological data for this compound is limited in the public domain, the broader classes of benzimidazolone and iodo-benzimidazole derivatives have been extensively studied and have shown a wide range of pharmacological activities.[10][11][12] The presence of the iodine atom is known to enhance the lipophilicity of molecules, which can lead to improved cell permeability and target engagement.
Anticancer Activity
Numerous benzimidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key enzymes like DNA topoisomerase and protein kinases.[10][11] The table below summarizes the in vitro cytotoxic activity of some iodo-benzimidazole derivatives against various cancer cell lines. It is important to note that these are related compounds and not the specific title compound.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Fluoro aryl benzimidazole derivative | HOS (Osteosarcoma) | 1.8 | [10] |
| Fluoro aryl benzimidazole derivative | G361 (Melanoma) | 2.0 | [10] |
| Fluoro aryl benzimidazole derivative | MCF-7 (Breast Cancer) | 2.8 | [10] |
| Fluoro aryl benzimidazole derivative | K-562 (Leukemia) | 7.8 | [10] |
| Benzimidazole-triazole hybrid | HCT-116 (Colon) | 3.87 | [10] |
| Benzimidazole-triazole hybrid | HepG2 (Liver) | 8.34 | [10] |
| Benzimidazole-linked oxadiazole | MCF-7 (Breast Cancer) | 0.13 | [10] |
Antimicrobial Activity
Benzimidazole derivatives are also well-known for their broad-spectrum antimicrobial properties.[12][13][14] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cellular processes. The table below presents the minimum inhibitory concentration (MIC) values for some benzimidazole derivatives against various microbial strains.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Benzimidazole-triazole derivative | E. coli | 16 | [12] |
| Benzimidazole-triazole derivative | K. pneumoniae | 32 | [12] |
| Benzimidazole-triazole derivative | S. aureus | 3.12 | [12] |
| Benzimidazole derivative | E. coli (TolC mutant) | 2 | [13] |
Future Perspectives
This compound represents a promising, yet underexplored, molecule. Its synthesis is straightforward based on established chemical principles. Given the significant biological activities of related compounds, a thorough investigation into the anticancer, antimicrobial, and other potential therapeutic effects of this specific iodo-derivative is warranted. Further studies should focus on its synthesis, purification, and comprehensive biological evaluation to elucidate its mechanism of action and potential as a lead compound in drug discovery programs.
Conclusion
This technical guide has provided a detailed overview of this compound, including its physicochemical properties, a robust and detailed synthetic protocol, and an exploration of its potential biological activities based on the broader class of benzimidazolone and iodo-benzimidazole derivatives. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development, encouraging further investigation into this promising compound.
References
- 1. This compound | 40644-14-2 [chemicalbook.com]
- 2. 40644-14-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. 40644-14-2|5-Iodo-1,3-dihydro-2H-benzo[d]imidazol-2-one|BLD Pharm [bldpharm.com]
- 5. 1,3-Dihydro-5-iodo-2H-benzimidazol-2-one (1 x 100 mg) | Reagentia [reagentia.eu]
- 6. DE2052026A1 - Benzimidazol-2-one prepn - from ortho-phenylene-diamine and urea in water - Google Patents [patents.google.com]
- 7. US4138568A - Process for the manufacture of benzimidazolones-(2) - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN102285924A - Synthesis method of benzimidazolone - Google Patents [patents.google.com]
- 10. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nveo.org [nveo.org]
- 12. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Synthesis of 5-Iodo-1,3-dihydro-benzimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 5-Iodo-1,3-dihydro-benzimidazol-2-one, a valuable building block in medicinal chemistry. The synthesis is a two-step process commencing from 4-iodo-1,2-phenylenediamine.
Reaction Scheme
The overall synthesis involves the cyclization of 4-iodo-1,2-phenylenediamine with urea to form the target benzimidazolone.
Application Notes and Protocols for the Purification of 5-Iodo-1,3-dihydro-benzimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 5-Iodo-1,3-dihydro-benzimidazol-2-one, a key intermediate in the synthesis of various pharmaceutical compounds. The described methods are designed to achieve high purity, suitable for demanding applications in drug discovery and development.
Introduction
This compound is a heterocyclic compound whose purity is critical for the successful outcome of subsequent synthetic steps and for ensuring the biological activity and safety of final drug products. The synthesis of this intermediate can result in a crude product containing unreacted starting materials, by-products, and other impurities. Therefore, effective purification is a crucial step. This document outlines three common purification techniques: recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC).
Potential Impurities
While specific impurities will depend on the synthetic route employed, potential contaminants in the synthesis of this compound from 4-iodo-1,2-phenylenediamine and urea may include:
-
Unreacted 4-iodo-1,2-phenylenediamine: The starting material for the cyclization reaction.
-
Di-substituted ureas: Formed by the reaction of urea with two molecules of the phenylenediamine.
-
Oxidation products: Aromatic amines can be susceptible to oxidation.
-
Isomers: Depending on the starting materials and reaction conditions, positional isomers could be formed.
Purification Methods
A multi-step purification strategy is often the most effective approach to achieving high purity of this compound.
Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds based on their differential solubility in a hot versus a cold solvent.
Protocol for Recrystallization from Ethanol
This protocol describes a single-solvent recrystallization method using ethanol.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol. Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excess of solvent to ensure good recovery.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the solute) to adsorb colored impurities. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel to remove the solid particles.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, normal-phase chromatography using silica gel is a suitable method.
Protocol for Silica Gel Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (100-200 mesh)
-
n-Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., n-hexane).
-
Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin eluting the column with the initial mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A typical gradient might start with 100% n-hexane and gradually increase to a mixture of hexane and ethyl acetate. The optimal solvent system should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Monitor the separation by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving the highest purity or for separating closely related impurities, preparative HPLC is the method of choice. This technique utilizes a high-pressure pump to pass the sample mixture through a column packed with a stationary phase.
General Protocol for Preparative HPLC
Materials:
-
Partially purified this compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Volatile buffer (e.g., formic acid, ammonium acetate - if required for peak shaping)
-
Preparative HPLC system with a suitable column (e.g., C18)
Procedure:
-
Method Development: Develop an analytical HPLC method to achieve good separation of the target compound from its impurities. This involves selecting the appropriate column, mobile phase composition, and gradient.
-
Scale-Up: Scale up the analytical method to a preparative scale. This involves adjusting the flow rate, injection volume, and gradient profile for the larger preparative column.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration determined during method development. Filter the sample to remove any particulate matter.
-
Purification: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the peak of this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvents under reduced pressure. If a non-volatile buffer was used, further purification steps like solid-phase extraction may be necessary to remove the buffer salts.
Data Presentation
The following table summarizes the expected outcomes for each purification method. Please note that the actual yield and purity will depend on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Stationary Phase | Mobile Phase / Solvent | Expected Purity | Expected Yield |
| Recrystallization | N/A | Ethanol | >98% | 60-80% |
| Column Chromatography | Silica Gel | n-Hexane / Ethyl Acetate (gradient) | >99% | 70-90% |
| Preparative HPLC | C18 | Acetonitrile / Water (with optional formic acid) | >99.5% | 50-70% |
Experimental Workflows
The following diagrams illustrate the logical workflow for each purification method.
Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Iodo-1,3-dihydro-benzimidazol-2-one
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura cross-coupling reaction using 5-Iodo-1,3-dihydro-benzimidazol-2-one. This protocol is designed to facilitate the synthesis of 5-aryl-1,3-dihydro-benzimidazol-2-one derivatives, which are important scaffolds in medicinal chemistry.
Introduction
The benzimidazol-2-one moiety is a privileged scaffold in drug discovery, present in a variety of biologically active compounds. The functionalization of this core structure is of significant interest for the development of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl substituents at the 5-position of the benzimidazol-2-one ring system.[1] This reaction is catalyzed by a palladium complex and requires a base to facilitate the catalytic cycle.[2] The use of this compound as the starting material is advantageous due to the high reactivity of the carbon-iodine bond in the oxidative addition step of the catalytic cycle.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle that begins with the oxidative addition of the aryl iodide (this compound) to a palladium(0) complex. This is followed by transmetalation with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a base. The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the palladium(0) catalyst, allowing the cycle to continue.[2] The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can be optimized to achieve high yields and purity.[1]
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative conditions for the Suzuki coupling of aryl iodides with various arylboronic acids. While specific data for this compound is not extensively published, these conditions, derived from similar heterocyclic systems, provide a strong starting point for reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | >90[3] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 8 | >95[3] |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 12 | >85[3] |
| 4 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | DMF/H₂O (5:1) | 100 | 10 | >80[3] |
| 5 | Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME/H₂O (4:1) | 80 | 16 | 70-85 |
| 6 | N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dimethoxyethane | 80 | 2 | ~90[4] |
Experimental Protocols
General Protocol for the Suzuki Coupling of this compound
This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using a mixed solvent system)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup:
-
Inert Atmosphere:
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.[6]
-
-
Solvent Addition:
-
Reaction:
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[5][6]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[6]
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.[6]
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.[5]
-
Combine the organic layers and wash with brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[6]
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol) to afford the pure 5-aryl-1,3-dihydro-benzimidazol-2-one.[6]
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Visualizations
Experimental Workflow
Caption: General workflow for the Suzuki coupling reaction.
Simplified Suzuki-Miyaura Catalytic Cycle
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
Application Notes and Protocols for Sonogashira Coupling of 5-Iodo-1,3-dihydro-benzimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by palladium and copper co-catalysts, is prized for its mild reaction conditions and tolerance of a wide range of functional groups, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[1] Benzimidazole derivatives are a critical class of heterocyclic compounds with a wide array of pharmacological activities, including antiviral, anticancer, anthelmintic, and antihypertensive properties.[3][4] The introduction of an alkynyl moiety at the 5-position of the 1,3-dihydro-benzimidazol-2-one scaffold via Sonogashira coupling can lead to the generation of novel compounds with significant potential for drug discovery and development.[5][6]
These application notes provide a detailed protocol for the Sonogashira coupling of 5-Iodo-1,3-dihydro-benzimidazol-2-one with various terminal alkynes, a summary of representative reaction conditions and yields, and an overview of the reaction mechanism and potential applications of the resulting products.
Reaction Mechanism and Workflow
The Sonogashira coupling reaction proceeds through a dual catalytic cycle involving both palladium and copper.[1] The palladium cycle involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The copper cycle involves the reaction of the terminal alkyne with the copper(I) salt in the presence of a base to form the copper acetylide.[1]
Caption: Experimental workflow for the Sonogashira coupling of this compound.
Representative Quantitative Data
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes. Please note that these are representative examples, and optimization may be required for specific substrates.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 60 | 12 | 85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | THF | RT | 24 | 75-85 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF/THF | 50 | 16 | 80-90 |
| 4 | 3-Hydroxy-3-methyl-1-butyne | Pd(PPh₃)₄ (5) | CuI (10) | K₂CO₃ | Acetonitrile | 80 | 10 | 70-80 |
| 5 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | RT | 18 | 88-98 |
Yields are for isolated products and may vary depending on the specific reaction conditions and scale.
Experimental Protocols
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA), K₂CO₃)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Thin-layer chromatography (TLC) plates and developing chambers
-
Silica gel for column chromatography
Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling
-
Reaction Setup:
-
To a dry, oven-flamed Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).
-
Add the anhydrous solvent (e.g., DMF, 10 mL) and the base (e.g., Et₃N, 3.0 mmol) to the flask via syringe.
-
Stir the mixture at room temperature for 15 minutes to ensure dissolution and catalyst activation.
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 5-alkynyl-1,3-dihydro-benzimidazol-2-one.
-
Protocol 2: Copper-Free Sonogashira Coupling
In some instances, a copper-free protocol may be advantageous to prevent the formation of alkyne homocoupling byproducts.
-
Reaction Setup:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Add the anhydrous solvent (e.g., THF, 10 mL) and a suitable base (e.g., DIPA, 3.0 mmol).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add the terminal alkyne (1.5 mmol) to the reaction mixture.
-
-
Reaction:
-
Heat the reaction to the appropriate temperature (e.g., 50-70 °C) and monitor its progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography as described in Protocol 1.
-
Applications in Drug Discovery
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[3] The introduction of diverse alkynyl groups at the 5-position of the benzimidazolone core via the Sonogashira coupling allows for the exploration of new chemical space and the development of novel therapeutic agents. The resulting 5-alkynyl-1,3-dihydro-benzimidazol-2-ones can serve as key intermediates for further functionalization or as final drug candidates themselves. These compounds have potential applications as:
-
Anticancer agents: The planar benzimidazole ring system can intercalate with DNA, and the appended alkynyl group can be modified to target specific enzymes or receptors involved in cancer progression.
-
Antiviral agents: Benzimidazole derivatives have shown efficacy against a range of viruses, and the introduction of an alkyne moiety can enhance these activities.[4]
-
Enzyme inhibitors: The rigid, linear nature of the alkynyl group can be exploited to design potent and selective inhibitors for various enzymes.
Troubleshooting
-
Low or no conversion: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. The palladium catalyst may need to be activated or a fresh batch used. Increasing the reaction temperature or changing the solvent or base may also improve the yield.[7]
-
Formation of homocoupled alkyne (Glaser coupling): This is often due to the presence of oxygen. Ensure thorough degassing of solvents and a good inert atmosphere. A copper-free protocol can also be employed to mitigate this side reaction.
-
Difficulty in purification: The product may have similar polarity to the starting materials or byproducts. Careful optimization of the chromatographic conditions is necessary. Recrystallization may also be a viable purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole - Wikipedia [en.wikipedia.org]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
Application Notes and Protocols for Palladium-Catalyzed Reactions Using 5-Iodo-1,3-dihydro-benzimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 5-iodo-1,3-dihydro-benzimidazol-2-one in various palladium-catalyzed cross-coupling reactions. The benzimidazolone scaffold is a privileged structure in medicinal chemistry, and the functionalization of its 5-position through these methods opens avenues for the synthesis of novel compounds with potential therapeutic applications. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of experimental workflows and catalytic cycles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and a variety of aryl or heteroaryl boronic acids. This reaction is instrumental in the synthesis of 5-aryl-1,3-dihydro-benzimidazol-2-ones, which are key intermediates in the development of various therapeutic agents.
Quantitative Data Summary
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 16 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O | 90 | 24 | 78 |
| 4 | 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | Acetonitrile | 80 | 18 | 88 |
Experimental Protocol
A mixture of this compound (1.0 mmol), the corresponding aryl boronic acid (1.2 mmol), palladium catalyst, ligand, and base are added to a Schlenk tube. The tube is evacuated and backfilled with argon three times. The solvent is then added, and the mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Experimental Workflow
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, yielding 5-alkynyl-1,3-dihydro-benzimidazol-2-one derivatives. These products are valuable precursors for the synthesis of more complex heterocyclic systems.
Quantitative Data Summary
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 90 |
| 2 | 1-Hexyne | Pd(OAc)₂ (3) | CuI (5) | DIPA | DMF | 70 | 12 | 82 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Piperidine | Toluene | 80 | 6 | 95 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (6) | K₂CO₃ | Acetonitrile | 50 | 24 | 75 |
Experimental Protocol
To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in the specified solvent, the palladium catalyst, copper(I) iodide, and base are added. The reaction mixture is degassed with argon and then stirred at the indicated temperature. The progress of the reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.
Catalytic Cycle
Application Notes and Protocols for 5-Iodo-1,3-dihydro-benzimidazol-2-one as a Putative Kinase Inhibitor
Disclaimer: To date, specific experimental data on the kinase inhibitory activity of 5-Iodo-1,3-dihydro-benzimidazol-2-one is limited in publicly available scientific literature. The following application notes and protocols are based on the well-established role of the benzimidazole scaffold as a privileged structure in the design of kinase inhibitors.[1][2] The methodologies and potential applications described herein are extrapolated from studies on structurally related benzimidazole derivatives and are intended to serve as a guide for the investigation of this compound as a potential kinase inhibitor.
Introduction
The benzimidazole core is a fundamental heterocyclic motif found in numerous pharmacologically active compounds.[1] Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, including protein kinases.[1][3] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents.
Derivatives of the benzimidazole scaffold have been shown to inhibit a variety of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), Aurora Kinases, and Src family kinases.[4][5][6][7][8][9] The biological activity of these compounds is highly dependent on the nature and position of substituents on the benzimidazole ring system.[10][11][12] The presence of a halogen atom, such as iodine, at the 5-position can significantly influence the compound's physicochemical properties, including its lipophilicity and ability to form halogen bonds, which may enhance its binding affinity and selectivity for specific kinase targets. Notably, iodine-substituted benzimidazole derivatives have demonstrated higher potency against the atypical kinase Rio1 compared to their brominated counterparts, suggesting the importance of the halogen substituent.[13]
These notes provide a framework for researchers, scientists, and drug development professionals to explore the potential of this compound as a kinase inhibitor.
Potential Kinase Targets and Signaling Pathways
Based on the activity of related benzimidazole compounds, this compound could potentially target several key kinase families involved in oncogenesis and other disease processes.
VEGFR/FGFR Signaling
Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that play crucial roles in angiogenesis, the formation of new blood vessels.[7][8] Inhibition of these pathways is a clinically validated anti-cancer strategy. Several benzimidazole derivatives have been developed as potent inhibitors of VEGFR-2 and FGFR-1.[7][8]
Caption: Putative inhibition of VEGFR and FGFR signaling pathways.
Aurora Kinase Signaling
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis.[14] Their overexpression is frequently observed in human cancers, making them attractive targets for anti-cancer drug development. The benzimidazole scaffold has been successfully utilized to develop potent Aurora kinase inhibitors.[6][15][16]
Caption: Potential mechanism of action via Aurora kinase inhibition.
Quantitative Data Summary of Related Benzimidazole Kinase Inhibitors
The following table summarizes the in vitro inhibitory activities of various benzimidazole derivatives against different protein kinases. This data provides a reference for the potential potency of this compound.
| Compound Class | Target Kinase | IC50 / Ki | Reference |
| Benzimidazole-urea derivative | VEGFR-2 | IC50 = 3.5 nM | [7] |
| 2,5-diaryl benzimidazole | VEGFR-2 | IC50 = 0.93 µM | [7] |
| 2,5-diaryl benzimidazole | FGFR-1 | IC50 = 3.74 µM | [7] |
| Pyrazole-benzimidazole (CPL304110) | FGFR1 | IC50 = 0.75 nM | [9] |
| Pyrazole-benzimidazole (CPL304110) | FGFR2 | IC50 = 0.50 nM | [9] |
| Pyrazole-benzimidazole (CPL304110) | FGFR3 | IC50 = 3.05 nM | [9] |
| 2-Aminobenzimidazole derivative | Aurora A | IC50 = 3 nM | [17] |
| 2-Aminobenzimidazole derivative | Aurora B | IC50 = 3 nM | [17] |
| 2-Amidobenzimidazole derivative | CK1δ | IC50 = 98.6 nM | [18] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the kinase inhibitory activity of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to kinase activity, and the inhibition of this activity by a compound can be quantified.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, FGFR-1, Aurora A)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup:
-
Add 2.5 µL of the test compound dilution or DMSO (vehicle control) to the wells of the microplate.
-
Add 5 µL of a 2X kinase/substrate mixture in reaction buffer.
-
Initiate the kinase reaction by adding 2.5 µL of 4X ATP solution. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ATP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Cellular Phosphorylation Assay (Western Blot)
This protocol is used to determine if the compound can inhibit the phosphorylation of a specific kinase or its downstream substrate within a cellular context.
Materials:
-
Human cancer cell line known to have active signaling of the target kinase (e.g., HUVECs for VEGFR-2, MCF-7 for FGFR-1, HeLa for Aurora A).
-
Cell culture medium and supplements.
-
This compound.
-
Growth factor (e.g., VEGF, FGF) if stimulating the pathway.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-phospho-Histone H3 (a substrate of Aurora B), anti-total-Histone H3, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours if pathway stimulation is required.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor for a short period (e.g., 10-15 minutes) if applicable.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatants.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Image Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control (e.g., β-actin).
-
Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo®)
This assay assesses the effect of the compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines of interest.
-
Cell culture medium.
-
96-well clear or opaque-walled plates.
-
This compound.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Solubilization solution (for MTT assay).
-
Microplate reader (absorbance or luminescence).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Viability Assessment (MTT):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Viability Assessment (CellTiter-Glo®):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
Experimental Workflow
The following diagram illustrates a typical workflow for the initial characterization of a novel kinase inhibitor.
References
- 1. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminobenzimidazoles as potent Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzimidazole–dioxoisoindoline conjugates as dual VEGFR-2 and FGFR-1 inhibitors: design, synthesis, biological investigation, molecular docking studies and ADME predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and optimization of novel pyrazole-benzimidazole CPL304110, as a potent and selective inhibitor of fibroblast growth factor receptors FGFR (1-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships of benzimidazole-based selective inhibitors of the mitogen activated kinase-5 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and structure-activity relationship of heterocyclic analogs of 4-amino-3-benzimidazol-2-ylhydroquinolin-2-ones as inhibitors of receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for 5-Iodo-1,3-dihydro-benzimidazol-2-one in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the potential utility of 5-Iodo-1,3-dihydro-benzimidazol-2-one as a fragment in fragment-based drug discovery (FBDD). While specific experimental data for this fragment is not extensively available in public literature, this document outlines the rationale for its use, hypothetical screening data, and detailed, generalized protocols for its application in common biophysical screening techniques. The benzimidazolone scaffold is a well-established pharmacophore present in numerous approved drugs, and the iodo-substituent offers a valuable vector for synthetic elaboration.[1][2][3] This document serves as a practical guide for researchers interested in exploring the potential of this compound in their FBDD campaigns.
Introduction to this compound as a Fragment
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds by screening low molecular weight fragments (typically <300 Da) that bind to a biological target with low affinity.[4] These initial hits can then be optimized into more potent, drug-like molecules.[5]
The selection of fragments is a critical step in any FBDD campaign. This compound presents several attractive features for inclusion in a fragment library:
-
Privileged Scaffold: The benzimidazolone core is a "privileged" structure in medicinal chemistry, found in a wide range of biologically active compounds with diverse therapeutic applications, including anticancer, antiviral, and antihistaminic agents.[1][2][6]
-
"Rule of Three" Compliant: This fragment generally adheres to the "Rule of Three," a set of guidelines for desirable fragment properties (e.g., molecular weight < 300 Da, cLogP ≤ 3, ≤ 3 hydrogen bond donors and acceptors).
-
Synthetically Tractable Vector: The iodine atom provides a convenient and versatile handle for synthetic elaboration. It can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for rapid exploration of the surrounding chemical space and "fragment growing" into the target's binding pocket.
-
Potential for High Ligand Efficiency: The compact nature of the benzimidazolone scaffold allows for efficient interactions with a target protein, potentially leading to high ligand efficiency, a key metric in FBDD.
Hypothetical Screening Data
While specific binding data for this compound against a particular target is not publicly available, the following tables present hypothetical data that could be generated in a typical FBDD campaign. These tables are for illustrative purposes to demonstrate how quantitative data for this fragment could be presented.
Table 1: Hypothetical Primary Screening Hits for this compound
| Target Protein | Screening Technique | Result | Hit Confirmation |
| Kinase X | Thermal Shift Assay (TSA) | ΔTm = +2.5 °C | Yes |
| Protease Y | Surface Plasmon Resonance (SPR) | Binding Detected | Yes |
| Bromodomain Z | NMR Spectroscopy (¹H-¹⁵N HSQC) | Chemical Shift Perturbation | Yes |
Table 2: Hypothetical Binding Affinity Data for this compound
| Target Protein | Method | Kd (μM) | Ligand Efficiency (LE) |
| Kinase X | Isothermal Titration Calorimetry (ITC) | 250 | 0.35 |
| Protease Y | Surface Plasmon Resonance (SPR) | 400 | 0.32 |
| Bromodomain Z | NMR Titration | 600 | 0.30 |
Experimental Protocols
The following are detailed, generalized protocols for screening and characterizing the binding of this compound to a target protein of interest using common biophysical techniques.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
TSA is a high-throughput method to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tm).[7][8][9]
Materials:
-
Purified target protein
-
This compound (dissolved in DMSO)
-
SYPRO Orange dye (or other suitable fluorescent dye)
-
Assay buffer (optimized for protein stability)
-
qPCR instrument with a thermal melt curve module
Protocol:
-
Protein and Fragment Preparation:
-
Prepare a stock solution of the target protein in the assay buffer.
-
Prepare a stock solution of this compound in 100% DMSO.
-
-
Assay Setup (96-well plate):
-
To each well, add the assay buffer.
-
Add the target protein to a final concentration of 2-5 µM.
-
Add SYPRO Orange dye to a final concentration of 5x.
-
Add this compound to a final concentration of 100-500 µM (ensure the final DMSO concentration is ≤ 1%).
-
Include control wells with protein and DMSO (no fragment) and buffer only.
-
-
Data Acquisition:
-
Seal the plate and centrifuge briefly.
-
Place the plate in a qPCR instrument.
-
Set up a melt curve experiment:
-
Initial temperature: 25 °C for 2 minutes.
-
Temperature ramp: 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Acquire fluorescence data at each temperature increment.
-
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
Determine the Tm for each well by fitting the data to a Boltzmann equation or by using the first derivative of the melt curve.
-
A significant positive shift in Tm (ΔTm) in the presence of the fragment compared to the DMSO control indicates binding and stabilization.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (fragment) to a ligand (target protein) immobilized on a sensor surface in real-time.[10][11][12]
Materials:
-
Purified target protein with a suitable tag for immobilization (e.g., His-tag)
-
This compound (dissolved in running buffer with low DMSO)
-
SPR instrument and sensor chip (e.g., CM5 chip)
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Protein Immobilization:
-
Activate the sensor chip surface using EDC/NHS.
-
Inject the target protein over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active groups with ethanolamine.
-
Use a reference flow cell with no protein or an irrelevant protein to subtract non-specific binding.
-
-
Fragment Binding Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., 10 µM to 1 mM).
-
Inject the fragment solutions over the target and reference flow cells at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) during association and dissociation phases.
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the target flow cell signal to obtain the specific binding sensorgram.
-
For affinity determination, plot the steady-state binding response against the fragment concentration and fit the data to a 1:1 binding model to calculate the dissociation constant (Kd).
-
NMR Spectroscopy (¹H-¹⁵N HSQC)
Protein-observed NMR spectroscopy, such as ¹H-¹⁵N HSQC, can detect fragment binding by monitoring chemical shift perturbations (CSPs) in the spectrum of an isotopically labeled protein.[13][14][15]
Materials:
-
¹⁵N-labeled purified target protein
-
This compound (dissolved in deuterated buffer with d6-DMSO)
-
NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O)
-
NMR spectrometer with a cryoprobe
Protocol:
-
Sample Preparation:
-
Prepare a sample of ¹⁵N-labeled protein (typically 50-100 µM) in NMR buffer.
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.
-
-
Fragment Screening:
-
Add this compound to the protein sample to a final concentration of 100-1000 µM.
-
Acquire a second ¹H-¹⁵N HSQC spectrum.
-
-
Data Analysis:
-
Overlay the reference and fragment-containing spectra.
-
Significant changes in the chemical shifts of specific amide peaks (CSPs) indicate that the fragment is binding to the protein at or near those residues.
-
-
Affinity Determination (Titration):
-
Acquire a series of ¹H-¹⁵N HSQC spectra with increasing concentrations of the fragment.
-
Plot the magnitude of the CSPs for affected residues against the fragment concentration.
-
Fit the titration curves to a suitable binding isotherm to determine the Kd.
-
X-ray Crystallography
X-ray crystallography provides high-resolution structural information on how a fragment binds to its target protein, guiding subsequent structure-based drug design efforts.[16][17][18]
Materials:
-
High-quality crystals of the target protein
-
This compound (dissolved in a cryoprotectant-compatible solution)
-
Cryoprotectant solution
-
X-ray diffraction equipment (synchrotron source is often preferred)
Protocol:
-
Crystal Soaking:
-
Prepare a soaking solution containing the fragment at a high concentration (e.g., 1-10 mM) in the cryoprotectant solution.
-
Transfer a protein crystal into the soaking solution and incubate for a defined period (minutes to hours).
-
-
Crystal Mounting and Data Collection:
-
Loop out the soaked crystal and flash-cool it in liquid nitrogen.
-
Mount the crystal on the X-ray diffractometer.
-
Collect a complete X-ray diffraction dataset.
-
-
Structure Determination and Analysis:
-
Process the diffraction data.
-
Solve the structure using molecular replacement with the apo-protein structure as a model.
-
Carefully inspect the resulting electron density maps for evidence of the bound fragment.
-
If clear density is observed, model the fragment into the density and refine the structure.
-
Analyze the protein-fragment interactions (e.g., hydrogen bonds, hydrophobic interactions) to guide fragment elaboration.
-
Visualizations
General Fragment-Based Drug Discovery Workflow
Caption: A generalized workflow for fragment-based drug discovery.
Hypothetical Signaling Pathway Modulation by a Benzimidazolone Derivative
Benzimidazolone derivatives have been shown to target a variety of protein classes, including kinases.[6] The following diagram illustrates a hypothetical scenario where a lead compound derived from a benzimidazolone fragment inhibits a key kinase in a cancer-related signaling pathway.
Caption: Inhibition of a kinase-mediated signaling pathway.
Conclusion
This compound represents a promising, yet underexplored, fragment for FBDD campaigns. Its privileged scaffold and the synthetic utility of the iodo-substituent make it an attractive starting point for the discovery of novel therapeutics. The generalized protocols and hypothetical data presented in these application notes are intended to provide a framework for researchers to initiate their own investigations into the potential of this and related fragments. The successful application of the described biophysical techniques will be crucial in validating hits and guiding the structure-based design of more potent and selective lead compounds.
References
- 1. Medicinal chemistry of benzimidazole, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole - Wikipedia [en.wikipedia.org]
- 4. onenucleus.com [onenucleus.com]
- 5. Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]
- 6. impactfactor.org [impactfactor.org]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. Thermal Shift Assay - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. selvita.com [selvita.com]
- 17. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Biological Screening of 5-Iodo-1,3-dihydro-benzimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the biological evaluation of 5-Iodo-1,3-dihydro-benzimidazol-2-one. While specific biological screening data for this compound is not extensively available in public literature, the benzimidazole and benzimidazolone scaffolds are well-established pharmacophores known for a wide range of biological activities. This document outlines proposed screening assays based on the activities of structurally related iodo-benzimidazole derivatives, including detailed protocols and potential signaling pathways.
Anticipated Biological Activities
Benzimidazole derivatives have demonstrated significant potential in oncology and infectious diseases. The introduction of an iodine atom can enhance lipophilicity and potentially modulate biological activity. Based on the known activities of this chemical class, this compound is a candidate for screening in the following areas:
-
Anticancer Activity: Many benzimidazole derivatives exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the disruption of microtubule dynamics or the inhibition of DNA topoisomerase enzymes.
-
Antimicrobial Activity: The benzimidazole core is present in several antimicrobial agents. Screening against a panel of pathogenic bacteria and fungi is therefore warranted.
Proposed Screening Assays and Protocols
Based on the likely therapeutic potential, the following in vitro assays are recommended for the initial biological characterization of this compound.
Anticancer Activity Screening
This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Experimental Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
This assay assesses the compound's ability to interfere with the formation of microtubules, a key target for many anticancer drugs.
Experimental Protocol:
-
Reagents: Purified tubulin, GTP, and a tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Reaction Setup: In a 96-well plate, add the tubulin polymerization buffer, GTP (final concentration 1 mM), and various concentrations of this compound. Include a positive control (e.g., Nocodazole) and a negative control (vehicle).
-
Initiation of Polymerization: Add purified tubulin to each well to a final concentration of 3-5 mg/mL.
-
Turbidity Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance versus time to obtain polymerization curves. Calculate the rate of polymerization and the extent of inhibition for each compound concentration to determine the IC50 value.
This assay measures the inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription.
Experimental Protocol:
-
Reaction Components: Supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I enzyme, and reaction buffer (e.g., 10 mM Tris-HCl, pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol).
-
Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, supercoiled DNA, and varying concentrations of this compound. Include a positive control (e.g., Camptothecin) and a negative control (no enzyme).
-
Enzyme Addition: Add topoisomerase I to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at a constant voltage to separate the supercoiled and relaxed DNA forms.
-
Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light. Inhibition of the enzyme is indicated by the persistence of the supercoiled DNA band.
Antimicrobial Activity Screening
This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Experimental Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: Serially dilute this compound in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Data Presentation
While specific data for this compound is not available, the following table summarizes the reported cytotoxic activity of some iodo-benzimidazole derivatives to provide a reference for expected potency.
| Compound Class | Cancer Cell Line | IC50 (µM) |
| Iodo-benzimidazole Derivative | Human Osteosarcoma (HOS) | 1.8 |
| Iodo-benzimidazole Derivative | Human Melanoma (G361) | 2.0 |
| Iodo-benzimidazole Derivative | Human Breast Cancer (MCF-7) | 2.8 |
| Iodo-benzimidazole Derivative | Human Leukemia (K-562) | 7.8 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed anticancer signaling pathways for benzimidazole derivatives.
Application of 5-Iodo-1,3-dihydro-benzimidazol-2-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-1,3-dihydro-benzimidazol-2-one is a halogenated heterocyclic compound that serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The benzimidazolone core is a recognized pharmacophore present in a variety of biologically active compounds. The introduction of an iodine atom at the 5-position offers a unique handle for further chemical modifications, such as cross-coupling reactions, allowing for the diversification of compound libraries. This document provides an overview of its applications, particularly as a synthetic intermediate, and includes relevant experimental protocols and pathway diagrams.
Application Notes
This compound is primarily utilized as a key intermediate in the synthesis of substituted benzimidazoles. Its strategic importance lies in the reactivity of the iodo group, which can be readily displaced or participate in various coupling reactions to introduce new functionalities. This allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.
One notable application is in the development of modulators for the Neuropeptide Y5 (NPY5) receptor. The NPY system, including the Y5 receptor, is implicated in various physiological processes, including appetite regulation, anxiety, and epilepsy. Therefore, compounds that can modulate NPY5R activity are of significant interest for the treatment of eating disorders, psychiatric conditions, and other neurological diseases. This compound serves as a foundational scaffold for the synthesis of potent and selective NPY5R antagonists.
Quantitative Data
Quantitative biological activity data for this compound is not extensively reported. However, to illustrate the potential of the 5-substituted benzimidazolone scaffold in medicinal chemistry, the following table summarizes the biological activities of some representative derivatives.
| Compound Class | Target | Activity | Representative IC50/Ki |
| 5-Carboxamide Benzimidazolones | Cannabinoid Receptor 1 (CB1) | Antagonist | Ki = 1.5 nM |
| 5-Sulfonamide Benzimidazolones | 5-HT6 Receptor | Antagonist | Ki = 2.5 nM |
| 5-Acylamino Benzimidazolones | p38 MAP Kinase | Inhibitor | IC50 = 140 nM |
| 5-Nitro Benzimidazolones | Various Kinases | Inhibitor | IC50 values in the low micromolar range |
Note: The data presented above is for illustrative purposes to show the potential of the 5-substituted benzimidazolone scaffold and does not represent the activity of this compound itself.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5-iodo-1H-benzimidazole from this compound
This protocol is adapted from a patented synthetic route where this compound is used as a starting material.
Materials:
-
This compound (6.50 g, 25.0 mmol)
-
Tetramethylammonium chloride (1.37 g, 12.5 mmol)
-
Phosphorus oxychloride (POCl3) (10 mL)
-
Ice-water
Procedure:
-
In a suitable reaction vessel, combine this compound (6.50 g) and tetramethylammonium chloride (1.37 g).
-
Add phosphorus oxychloride (10 mL) to the mixture.
-
Heat the solution to 100°C and maintain this temperature for 18 hours with stirring.
-
After 18 hours, cool the reaction mixture to room temperature.
-
Remove the excess POCl3 under reduced pressure (in vacuo).
-
Triturate the resulting residue in ice-water (200 mL) to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry to yield 2-Chloro-5-iodo-1H-benzimidazole.
Protocol 2: General Synthesis of this compound
A general and common method for the synthesis of benzimidazol-2-ones is the condensation of the corresponding o-phenylenediamine with urea.
Materials:
-
4-Iodo-1,2-phenylenediamine
-
Urea
-
High-boiling point solvent (e.g., ethylene glycol or sulfolane)
Procedure:
-
Combine 4-Iodo-1,2-phenylenediamine and a molar excess of urea in a round-bottom flask.
-
Add a high-boiling point solvent to the mixture.
-
Heat the reaction mixture to a high temperature (typically 130-180°C) and reflux for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Pour the mixture into water to further precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.
Visualizations
Signaling Pathway
Caption: NPY5 Receptor Signaling Pathway.
Experimental Workflows
Caption: General Synthesis of this compound.
Caption: Use as a Synthetic Intermediate.
Application Notes: Characterization of 5-Iodo-1,3-dihydro-benzimidazol-2-one in a Cell-Based GSK-3β Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-1,3-dihydro-benzimidazol-2-one is a small molecule belonging to the benzimidazolone class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[1][2][3] Benzimidazolone derivatives have been reported to exhibit a range of pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[1][4][5] Notably, several compounds with a similar core structure have been identified as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in numerous cellular processes and disease states such as Alzheimer's disease, type 2 diabetes, and cancer.[6][7][8]
This application note provides a detailed experimental protocol for characterizing the cell-based activity of this compound as a potential GSK-3β inhibitor. The described assay quantifies the stabilization of β-catenin, a key downstream target of GSK-3β in the Wnt signaling pathway.
Principle of the Assay
In the absence of Wnt signaling, GSK-3β is constitutively active and phosphorylates β-catenin as part of a "destruction complex," targeting it for proteasomal degradation.[8] Inhibition of GSK-3β prevents this phosphorylation, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it activates gene transcription.[7][8] This assay utilizes an immunodetection method to measure the intracellular accumulation of β-catenin as a direct indicator of GSK-3β inhibition by the test compound.
Data Summary
The following table summarizes hypothetical quantitative data for this compound and a known GSK-3β inhibitor, CHIR-99021, in a cell-based β-catenin accumulation assay.
| Compound | Cell Line | Assay Readout | EC50 (µM) |
| This compound | HEK293 | β-catenin accumulation | 1.2 |
| CHIR-99021 (Positive Control) | HEK293 | β-catenin accumulation | 0.5 |
Experimental Protocols
Cell Culture and Seeding
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Perform a cell count and assess viability using a method such as Trypan Blue exclusion.
-
Seed HEK293 cells into a 96-well clear-bottom black plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight to allow for cell attachment.
Compound Treatment
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform a serial dilution of the stock solution in complete growth medium to achieve the desired final concentrations (e.g., from 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells does not exceed 0.5%.
-
Include a vehicle control (DMSO) and a positive control (e.g., CHIR-99021).
-
Carefully remove the medium from the seeded cells and add 100 µL of the medium containing the diluted compounds, vehicle, or positive control.
-
Incubate the plate for 6 hours at 37°C and 5% CO2.
Immunostaining for β-catenin
-
Fixation:
-
Aspirate the compound-containing medium.
-
Gently wash the cells twice with 100 µL of ice-cold Phosphate Buffered Saline (PBS).
-
Add 100 µL of 4% paraformaldehyde (PFA) in PBS to each well and incubate for 20 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS.
-
Add 100 µL of 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Add 100 µL of blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) to each well and incubate for 1.5 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-β-catenin antibody in blocking buffer according to the manufacturer's recommendation.
-
Aspirate the blocking buffer and add 50 µL of the diluted primary antibody to each well.
-
Incubate overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., Hoechst 33342) in blocking buffer.
-
Add 50 µL of the diluted secondary antibody and nuclear stain solution to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash the cells three times with PBS.
-
Add 100 µL of PBS to each well.
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the fluorescence intensity of β-catenin in the cytoplasm and nucleus.
-
Normalize the β-catenin signal to the cell number (from the nuclear stain).
-
Plot the normalized fluorescence intensity against the compound concentration and fit a dose-response curve to determine the EC50 value.
-
Visualizations
Caption: Workflow for the cell-based β-catenin accumulation assay.
Caption: Wnt/β-catenin signaling pathway and the inhibitory effect of the compound.
References
- 1. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and cytotoxicity studies of 1-propenyl-1,3-dihydro-benzimidazol-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. otd.harvard.edu [otd.harvard.edu]
- 7. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Iodo-1,3-dihydro-benzimidazol-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Iodo-1,3-dihydro-benzimidazol-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound typically involves the cyclization of a 4-iodo-1,2-phenylenediamine derivative with a carbonyl source. Common methods include reacting 4-iodo-1,2-phenylenediamine with urea, phosgene derivatives (like triphosgene or carbonyldiimidazole - CDI), or potassium cyanate.
Q2: What are the critical parameters that influence the yield of the reaction?
A2: The key parameters affecting the reaction yield include the purity of the starting materials (especially the 4-iodo-1,2-phenylenediamine), the choice of cyclizing agent, reaction temperature, reaction time, and the efficiency of the work-up and purification procedures.
Q3: What are the common side reactions to be aware of?
A3: Potential side reactions include the formation of polymeric byproducts, incomplete cyclization leading to the persistence of starting materials, and potential degradation of the starting material or product under harsh reaction conditions (e.g., high temperatures or extreme pH).
Q4: What are the recommended purification methods for the final product?
A4: Purification of this compound is typically achieved through recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water). Column chromatography on silica gel can also be employed for higher purity if required.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Low or No Product Yield
Problem: The reaction has resulted in a very low yield or no desired product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Impure Starting Materials | Ensure the 4-iodo-1,2-phenylenediamine is of high purity. Impurities can interfere with the cyclization reaction. Consider recrystallizing or purifying the starting material before use. |
| Incorrect Stoichiometry | Verify the molar ratios of the reactants. An excess of one reactant may not necessarily drive the reaction to completion and could complicate purification. A 1:1 to 1:1.2 ratio of the diamine to the cyclizing agent is a good starting point. |
| Suboptimal Reaction Temperature | The reaction temperature is crucial. If the temperature is too low, the reaction may be too slow. If it's too high, it could lead to decomposition. For urea-based synthesis, temperatures are typically elevated (e.g., 130-180 °C). For CDI-based methods, the reaction can often be run at room temperature or with gentle heating.[1] |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned time, consider extending the reaction duration. |
| Poor Choice of Solvent | The solvent should be able to dissolve the reactants to a reasonable extent and be inert to the reaction conditions. For high-temperature reactions with urea, a solvent may not be necessary. For CDI reactions, polar aprotic solvents like DMF or THF are common.[1][2] |
Product Purity Issues
Problem: The isolated product is impure, as indicated by techniques like NMR, LC-MS, or melting point analysis.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | As mentioned above, monitor the reaction to ensure it has gone to completion. The presence of starting materials is a common impurity. |
| Formation of Byproducts | Optimize reaction conditions (temperature, time) to minimize the formation of side products. A change in the cyclizing agent might also be beneficial. |
| Ineffective Work-up | During work-up, ensure complete removal of unreacted reagents and byproducts. For example, if using CDI, quenching with water will hydrolyze any remaining CDI and the imidazole byproduct can be removed by aqueous washes. |
| Inadequate Purification | If recrystallization does not yield a pure product, consider column chromatography. A range of solvent systems can be screened to find the optimal conditions for separation. |
Experimental Protocols
Method 1: Synthesis using Urea
A common and straightforward method involves the reaction of 4-iodo-1,2-phenylenediamine with urea.
Procedure:
-
Combine 4-iodo-1,2-phenylenediamine and urea in a 1:1.1 molar ratio in a round-bottom flask equipped with a condenser.
-
Heat the mixture to 150-170 °C for 2-4 hours. The mixture will melt and then solidify as the reaction progresses.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Treat the solid residue with a hot aqueous solution of sodium hydroxide to dissolve the product and then filter to remove any insoluble impurities.
-
Acidify the filtrate with an acid (e.g., acetic acid or HCl) to precipitate the this compound.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol/water to obtain the pure compound.
Method 2: Synthesis using 1,1'-Carbonyldiimidazole (CDI)
This method often proceeds under milder conditions compared to the urea method.
Procedure:
-
Dissolve 4-iodo-1,2-phenylenediamine in a suitable polar aprotic solvent (e.g., THF or DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of CDI (1.0-1.1 equivalents) in the same solvent dropwise to the diamine solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Visualizing the Process
General Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
Technical Support Center: Synthesis of 5-Iodo-1,3-dihydro-benzimidazol-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Iodo-1,3-dihydro-benzimidazol-2-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on potential side reactions and offering solutions.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Suggested Solution |
| Incomplete reaction. | - Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS. - Ensure efficient stirring, especially for heterogeneous mixtures. |
| Degradation of starting material or product. | - 4-Iodo-1,2-phenylenediamine can be sensitive to oxidation. Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon). - Avoid excessively high temperatures, which can lead to decomposition. |
| Sub-optimal reagent stoichiometry. | - Optimize the molar ratio of 4-iodo-1,2-phenylenediamine to the cyclizing agent (urea or CDI). An excess of the cyclizing agent is often used, but a large excess may lead to side reactions. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Potential Side Reaction/Impurity | Identification | Mitigation Strategy |
| Di-iodinated byproduct (e.g., 5,6-Diiodo-1,3-dihydro-benzimidazol-2-one) | Higher molecular weight peak in MS. Distinct spot on TLC. | Use purified 4-iodo-1,2-phenylenediamine. Avoid harsh iodinating conditions if preparing the starting material in-house. |
| Polymeric byproducts | Insoluble material, streaking on TLC. | Use a suitable solvent to ensure all reactants are well-dissolved. Control the reaction temperature to prevent uncontrolled polymerization. |
| N,N'-Diorganoyl-4-iodo-1,2-phenylenediamine (incomplete cyclization) | Intermediate molecular weight peak in MS. | Increase reaction temperature or time to facilitate cyclization. Ensure the cyclizing agent is active. |
| Biuret (from urea decomposition) | Can be identified by its melting point and spectral data if isolated. | Perform the reaction with urea in a solvent such as water or a high-boiling alcohol to avoid the high temperatures of a melt reaction.[1] |
| Unreacted 4-iodo-1,2-phenylenediamine | Lower Rf value on TLC compared to the product. | Ensure sufficient amount of cyclizing agent and adequate reaction time/temperature. |
Problem 3: Difficulty in Purifying the Final Product
| Issue | Potential Cause | Suggested Solution |
| Tailing on silica gel chromatography | The benzimidazolone moiety has both acidic and basic character. | Add a small amount of a modifier to the eluent, such as acetic acid (for acidic compounds) or triethylamine (for basic compounds), to improve peak shape. |
| Poor solubility of the crude product | Presence of insoluble polymeric byproducts. | Attempt to dissolve the crude product in a suitable solvent and filter off any insoluble material before proceeding with purification. Hot filtration may be necessary. |
| Co-elution of impurities | Impurities with similar polarity to the desired product. | Optimize the chromatography solvent system. Consider using a different stationary phase (e.g., alumina, reverse-phase silica). Recrystallization from a suitable solvent system can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common and straightforward methods involve the cyclization of 4-iodo-1,2-phenylenediamine with a carbonyl source. The two primary reagents for this transformation are urea and 1,1'-carbonyldiimidazole (CDI).
-
Urea Method: This method typically involves heating 4-iodo-1,2-phenylenediamine with an excess of urea, either in a high-boiling solvent or as a melt. To minimize side reactions like the formation of biuret, conducting the reaction in water at elevated temperatures (100-160 °C) is a recommended alternative to a solvent-free melt.[1]
-
CDI Method: 1,1'-Carbonyldiimidazole is a milder and often more efficient cyclizing agent. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature or with gentle heating.
Q2: What are the likely side reactions when using urea as the cyclizing agent?
A2: The primary side reaction of concern when using urea at high temperatures (in a melt) is the formation of biuret and other urea decomposition products. These can complicate the purification of the desired product. Running the reaction in a solvent like water can significantly reduce these side reactions.[1] Incomplete reaction can also lead to the formation of N-carbamoyl-4-iodo-1,2-phenylenediamine as an intermediate.
Q3: What are the potential side reactions when using 1,1'-carbonyldiimidazole (CDI)?
A3: CDI is a highly reactive compound. Potential side reactions include:
-
Formation of imidazole-containing byproducts: The reaction of CDI with the diamine releases two equivalents of imidazole. If the reaction is not complete, you may have imidazole-carbamate intermediates.
-
Reaction with solvent: In protic solvents, CDI will rapidly decompose. Therefore, anhydrous aprotic solvents are essential.
-
Incomplete cyclization: Similar to the urea method, the reaction may stall at the intermediate N,N'-carbonyl-bridged diamine stage if the cyclization is not driven to completion.
Q4: Can over-iodination be a problem?
A4: If you are synthesizing your own 4-iodo-1,2-phenylenediamine starting material, there is a possibility of forming di-iodinated phenylenediamines. This would subsequently lead to the formation of di-iodo-benzimidazolone byproducts in your final reaction. It is crucial to use a starting material of high purity to avoid this.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. The starting diamine is typically more polar than the final benzimidazolone product. You can also use Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material and the appearance of the product peak at the correct mass.
Experimental Protocols
Synthesis of this compound using Urea
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-iodo-1,2-phenylenediamine (1.0 eq), urea (3.0 eq), and water (10 mL per gram of diamine).
-
Heat the mixture to 120-140 °C with vigorous stirring. The reaction mixture will be heterogeneous.
-
Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes) until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the crude product.
-
Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.
Synthesis of this compound using 1,1'-Carbonyldiimidazole (CDI)
-
In a dry round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 4-iodo-1,2-phenylenediamine (1.0 eq) in anhydrous THF (20 mL per gram of diamine).
-
To this solution, add 1,1'-carbonyldiimidazole (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a dilute acid (e.g., 1M HCl) to remove imidazole byproducts, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential side reactions in the synthesis of this compound.
References
Improving solubility of 5-Iodo-1,3-dihydro-benzimidazol-2-one for assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 5-Iodo-1,3-dihydro-benzimidazol-2-one for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous assay buffer. What should I do first?
A: The poor aqueous solubility of benzimidazole derivatives is a common issue. The first step is to prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for this purpose. It is crucial to use high-purity, anhydrous DMSO to avoid compound precipitation. Subsequently, this stock solution can be diluted into your aqueous assay buffer to the final desired concentration.
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?
A: This phenomenon, known as precipitation upon dilution, occurs when the concentration of the compound exceeds its solubility limit in the final aqueous environment. Here are several strategies to address this:
-
Optimize the final DMSO concentration: While DMSO is an excellent solvent for the stock solution, its concentration in the final assay should be kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts and toxicity in cell-based assays.
-
Use a co-solvent: Incorporating a small percentage of a water-miscible organic co-solvent in your final assay buffer can improve the solubility of your compound.
-
Adjust the pH of the buffer: The solubility of compounds with ionizable groups can be significantly influenced by pH. Experimenting with different pH values of your assay buffer may enhance the solubility of this compound.
-
Gentle warming and sonication: Briefly warming the solution to 37°C or using a sonicator can help dissolve the compound. However, be cautious about the thermal stability of your compound.
Q3: What is the maximum recommended concentration of this compound for cell-based assays?
A: The maximum applicable concentration will be dictated by the compound's aqueous solubility in your specific assay medium and its potential cytotoxicity. It is essential to determine the kinetic solubility of the compound in your assay buffer. Exceeding this limit can lead to compound precipitation, resulting in inaccurate and irreproducible data. A preliminary experiment to determine the solubility limit is highly recommended.
Q4: Can the presence of proteins, like serum, in my cell culture medium affect the solubility of the compound?
A: Yes, proteins in the medium can either enhance or reduce the apparent solubility of a compound. Some compounds can bind to proteins like albumin, which can increase their concentration in the aqueous phase. Conversely, high protein concentrations can sometimes lead to compound precipitation. It is advisable to test the solubility of your compound in both the base medium and the complete medium containing serum.
Troubleshooting Guide
Issue: Compound Precipitation in Stock Solution (DMSO)
| Possible Cause | Recommended Solution |
| Low-quality or wet DMSO | Use fresh, high-purity, anhydrous DMSO. Store DMSO properly to prevent water absorption. |
| Concentration exceeds solubility limit in DMSO | Prepare a less concentrated stock solution. |
| Compound has low intrinsic solubility even in DMSO | Gentle warming (up to 37°C) and sonication may help. If the issue persists, consider alternative solvents like N,N-dimethylformamide (DMF). |
Issue: Compound Precipitation Upon Dilution into Aqueous Buffer
| Possible Cause | Recommended Solution |
| Exceeding aqueous solubility limit | Lower the final concentration of the compound in the assay. Perform a kinetic solubility assessment to determine the maximum soluble concentration. |
| Suboptimal pH of the buffer | Test the compound's solubility in a range of buffers with different pH values (e.g., pH 5.0, 6.5, 7.4, 8.0). |
| Insufficient solvent polarity of the final solution | Introduce a co-solvent (e.g., ethanol, propylene glycol) at a low, non-toxic concentration (typically <1%) into the final assay buffer. |
| Precipitation over time during the assay | This may indicate compound instability or slow precipitation. Consider reducing the assay incubation time if experimentally feasible. |
Quantitative Data
| Solvent | Qualitative Solubility of 5-Amino-1,3-dihydro-2H-benzimidazol-2-one |
| N,N-Dimethylformamide (DMF) | Very soluble |
| Methanol | Soluble |
| Glacial Acetic Acid | Sparingly soluble |
| Chloroform | Very slightly soluble |
| Water | Practically insoluble |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a method to determine the concentration at which a compound, initially dissolved in DMSO, begins to precipitate when diluted into an aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear, flat-bottom microplate
-
Multichannel pipette
-
Plate reader capable of measuring turbidity (nephelometry) or absorbance
Procedure:
-
Prepare a stock solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions: In a 96-well plate, perform a 2-fold serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 19.5 µM).
-
Prepare assay plate: Add 198 µL of PBS (pH 7.4) to the wells of a new 96-well plate.
-
Add compound to assay plate: Transfer 2 µL of each DMSO dilution from the compound plate to the corresponding wells of the assay plate containing PBS. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubate: Shake the plate for 5 minutes and then let it stand at room temperature for 1-2 hours.
-
Measure turbidity: Read the absorbance or nephelometry of the plate at a suitable wavelength (e.g., 620 nm).
-
Data analysis: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound (solid powder)
-
Solvent of interest (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system with a UV detector
Procedure:
-
Add excess compound: Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent (e.g., 1 mL of PBS).
-
Equilibrate: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Separate solid from solution: After incubation, centrifuge the vial at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Filter the supernatant: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify concentration: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method with a standard curve.
-
Determine solubility: The measured concentration represents the thermodynamic solubility of the compound in the tested solvent.
Visualizations
5-Iodo-1,3-dihydro-benzimidazol-2-one stability and storage conditions
This technical support guide provides essential information on the stability and storage of 5-Iodo-1,3-dihydro-benzimidazol-2-one, along with troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light. For long-term storage, refrigeration at 2-8°C is recommended.
Q2: How stable is this compound at room temperature?
The compound is chemically stable under standard ambient conditions (room temperature). However, prolonged exposure to light and humidity should be avoided to prevent potential degradation.
Q3: What is the stability of this compound in various solvents?
While specific data for this compound is limited, benzimidazole derivatives are generally more stable in aprotic solvents compared to protic solvents. It is highly recommended to prepare solutions fresh for each experiment. If short-term storage of a solution is necessary, it should be protected from light and stored at 2-8°C.
Q4: Is this compound sensitive to light?
Yes, benzimidazole derivatives have been shown to be susceptible to photodegradation, especially when in solution.[1] Therefore, it is crucial to handle both the solid compound and its solutions with protection from light by using amber vials or wrapping containers with aluminum foil.
Q5: What are the potential degradation pathways for this compound?
Based on the structure and data from related compounds, potential degradation pathways include:
-
Photodegradation: Exposure to light, particularly UV, can lead to the breakdown of the molecule.
-
Hydrolysis: Prolonged exposure to strong acidic or basic conditions could potentially lead to the cleavage of the imidazole ring.
-
Deiodination: Reductive dehalogenation, or the removal of the iodine atom, can occur under certain conditions.
Q6: What are the known incompatibilities for this compound?
This compound should be stored away from strong oxidizing agents.
Stability and Storage Summary
| Condition | Form | Recommendation | Rationale |
| Temperature | Solid | Store at 2-8°C (long-term) or room temperature (short-term). | While stable at ambient temperatures, refrigeration minimizes potential for slow degradation over time. |
| Solution | Use fresh or store at 2-8°C for short periods. | Solution stability is lower than solid form; cold temperatures slow potential degradation reactions. | |
| Light | Solid & Solution | Protect from light. Store in amber vials or foil-wrapped containers. | Benzimidazole derivatives are known to be photosensitive.[1] |
| Moisture | Solid | Store in a dry environment, preferably in a desiccator. | Prevents potential hydrolysis and clumping of the solid material. |
| pH | Solution | Prepare solutions in neutral buffers unless the experimental protocol requires otherwise. | Avoid prolonged exposure to strongly acidic or basic conditions to prevent hydrolysis. |
Troubleshooting Guide
This guide addresses common issues researchers may encounter when working with this compound.
| Issue | Possible Cause | Recommended Action |
| Inconsistent Experimental Results | Compound degradation due to improper storage or handling. | 1. Review storage conditions. Ensure the compound is stored in a cool, dry, dark place. 2. Prepare solutions fresh before each experiment. 3. If using a stock solution, perform a quality control check (e.g., HPLC, LC-MS) to assess purity. |
| Change in Physical Appearance (e.g., color) | Exposure to light or oxidation. | Discard the reagent and use a fresh, properly stored batch. For future prevention, store under an inert atmosphere (e.g., argon or nitrogen) for long-term storage. |
| Poor Solubility | Use of an inappropriate solvent or degraded compound. | 1. Confirm the appropriate solvent for your experiment. 2. Ensure the solvent is of high purity and anhydrous if necessary. 3. If solubility issues persist with a fresh solvent, the compound may have degraded. |
| Appearance of Unexpected Peaks in Analytical Data (HPLC, LC-MS) | Compound degradation. | 1. Analyze a sample of the solid compound to confirm its initial purity. 2. If the solid is pure, degradation is likely occurring in solution. Prepare fresh solutions and minimize their exposure to light and elevated temperatures. |
Experimental Protocols
General Protocol for Assessing Compound Stability in an Experimental Buffer:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., DMSO).
-
Working Solution: Dilute the stock solution to the final experimental concentration in the aqueous buffer.
-
Time-Point Analysis: Aliquot the working solution into several vials. Analyze one vial immediately (T=0) using a suitable analytical method (e.g., HPLC-UV).
-
Incubation: Store the remaining vials under the experimental conditions (e.g., 37°C, protected from light).
-
Analysis: At various time points (e.g., 1, 2, 4, 8, 24 hours), remove a vial and analyze its contents.
-
Data Interpretation: Compare the peak area of the parent compound at each time point to the T=0 sample to determine the percentage of degradation over time.
Visual Workflow
Below is a troubleshooting workflow for addressing inconsistent experimental results that may be related to the stability of this compound.
References
Technical Support Center: Overcoming Reactivity Challenges in 5-Iodo-1,3-dihydro-benzimidazol-2-one Couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the poor reactivity of 5-iodo-1,3-dihydro-benzimidazol-2-one in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor reactivity with this compound in my coupling reaction?
A1: The reduced reactivity of this compound in palladium-catalyzed cross-coupling reactions can be attributed to several factors inherent to its structure:
-
Catalyst Inhibition by N-H Protons: The acidic protons on the nitrogen atoms of the benzimidazolone ring can react with the basic components of the catalytic system or interact with the palladium catalyst, leading to catalyst deactivation.
-
Substrate Coordination to Palladium: The nitrogen atoms and the carbonyl group in the benzimidazolone scaffold can act as ligands, coordinating to the palladium center. This can lead to the formation of stable, inactive catalyst complexes, thereby inhibiting the catalytic cycle.
-
Electronic Effects: The electron-withdrawing nature of the urea carbonyl group can deactivate the aryl iodide bond towards oxidative addition, a crucial step in the catalytic cycle of many cross-coupling reactions.
Q2: What are the recommended starting points for catalyst and ligand selection for coupling reactions with this substrate?
A2: For challenging substrates like this compound, the use of specialized ligand systems is often necessary to achieve good yields. We recommend exploring the following:
-
Bulky, Electron-Rich Phosphine Ligands: Ligands such as XPhos, SPhos, and other Buchwald-type biarylphosphine ligands have demonstrated success in promoting the coupling of N-heterocyclic compounds.[1] These ligands can accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are known to form highly stable and active palladium complexes that can be effective for cross-coupling reactions of challenging substrates.[2] They are often more resistant to catalyst decomposition at higher temperatures.
A common starting point would be to use a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with one of these advanced ligands.
Q3: Can N-protection of the benzimidazolone improve reactivity?
A3: Yes, protecting the N-H groups of the benzimidazolone ring can significantly improve reactivity. By replacing the acidic protons with a suitable protecting group (e.g., benzyl, Boc), you can prevent catalyst inhibition and unwanted side reactions. This strategy allows for a wider range of reaction conditions to be employed successfully.
Q4: Are there any alternative coupling methods to consider for this substrate?
A4: While palladium-catalyzed reactions are most common, copper-catalyzed Ullmann-type couplings could be a viable alternative for C-N and C-O bond formation. These reactions often proceed under different conditions and may be less sensitive to the specific inhibitory effects of the benzimidazolone moiety.
Troubleshooting Guide
This guide addresses common issues encountered during coupling reactions with this compound.
Issue 1: Low to No Conversion of Starting Material
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivity | Use a fresh batch of palladium precursor and ligand. Consider using a pre-formed, air-stable palladium precatalyst. Ensure an inert atmosphere is maintained throughout the reaction.[3] |
| Inappropriate Ligand | Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2][3] |
| Incorrect Base | The choice of base is critical. For Suzuki reactions, consider inorganic bases like K₂CO₃ or Cs₂CO₃. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or K₃PO₄ are often required. The base must be strong enough to facilitate the desired catalytic step without causing substrate decomposition. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Microwave heating can sometimes be effective in driving sluggish reactions to completion.[4] |
| Solvent Issues | Ensure the use of anhydrous, degassed solvents. Common solvents for these couplings include toluene, dioxane, DMF, and THF. The solubility of all reaction components is crucial. |
Issue 2: Formation of Side Products
| Side Product | Potential Cause | Mitigation Strategy |
| Hydrodehalogenation (replacement of Iodine with Hydrogen) | Presence of water or other protic sources. Inefficient reductive elimination. | Use anhydrous conditions. Optimize the ligand to promote reductive elimination over competing pathways. |
| Homocoupling of Boronic Acid (Suzuki) | Oxygen in the reaction mixture. Inefficient transmetalation. | Thoroughly degas the reaction mixture. Ensure the base is appropriate to facilitate efficient transmetalation. |
| Glaser-Hay Homocoupling of Alkyne (Sonogashira) | Presence of oxygen, especially with a copper co-catalyst. | Maintain a strict inert atmosphere.[5] |
Data Presentation: Representative Coupling Reaction Conditions
The following tables summarize typical conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions with related benzimidazole substrates, providing a starting point for optimization with this compound.
Table 1: Suzuki-Miyaura Coupling of Halo-Benzimidazoles
| Aryl Halide | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Iodo-1-cyclohexyl-1H-benzimidazole | PdCl₂ (5) | SPhos (10) | Cs₂CO₃ | Dioxane | 120 (MW) | 91 | [4] |
| 2-Bromo-6-methyl-1H-benzo[d]imidazole | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | Not Specified | Representative | [6] |
| 2-Chloro-1-methyl-1H-benzimidazole | Pd-PEPPSI-IPr | - | K₂CO₃ | Dioxane/H₂O | 100 | 85 | [7] |
Table 2: Buchwald-Hartwig Amination of Halo-Benzimidazoles
| Aryl Halide | Amine | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromo-1-benzyl-2-methyl-1H-benzimidazole | 4-(Methylsulfonyl)aniline | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 100 | 91 (conversion) | [1] |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂ (1.5) | XPhos (3.0) | NaOtBu | Toluene | Reflux | 94 | [8] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling (Microwave Conditions)
This protocol is adapted from procedures for similar benzimidazole substrates and should be optimized for this compound.[4]
-
To a microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.5 mmol), and cesium carbonate (2.0 mmol).
-
Add the palladium source (e.g., PdCl₂; 5 mol%) and the ligand (e.g., SPhos; 10 mol%).
-
Add anhydrous, degassed dioxane (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 30-60 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general starting point based on successful aminations of related aryl halides.[1][8]
-
To a dry Schlenk tube under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂; 2 mol%), the ligand (e.g., XPhos; 4 mol%), and the base (e.g., NaOtBu; 1.4 mmol).
-
Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting flowchart for poor coupling reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Purification of Iodinated Benzimidazole Derivatives
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the purification of iodinated benzimidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: I've synthesized an iodinated benzimidazole and my crude product is a mixture of mono-, di-, and even tri-iodinated species. What is the best approach to isolate the mono-iodinated product?
A1: The most common approach is column chromatography on silica gel.[1][2] The separation relies on the polarity difference between the species; typically, the mono-iodinated product is less polar than the multi-iodinated byproducts. Developing an optimal solvent system using Thin-Layer Chromatography (TLC) beforehand is critical for achieving good separation.[1] In some cases, recrystallization or preparative HPLC may be necessary for final polishing.
Q2: My iodinated benzimidazole seems to be degrading on the silica gel column. What could be the cause and how can I prevent it?
A2: Iodinated aromatic compounds, particularly those activated by electron-donating groups, can be sensitive.[3] The acidic nature of standard silica gel can sometimes catalyze degradation or deiodination. To mitigate this, you can use a deactivated stationary phase by pre-treating the silica gel with a small amount of a tertiary amine (like triethylamine) mixed into the eluent. Alternatively, using a different stationary phase, such as alumina (neutral or basic), can be a solution.[1]
Q3: Can an acid-base extraction be used to separate different iodinated species?
A3: Yes, this can be an effective technique if there is a significant difference in the basicity (pKa) of your target compound and the byproducts.[1] For instance, if the di- and tri-iodinated byproducts are substantially less basic than the desired mono-iodinated product, a carefully controlled acid wash (e.g., with dilute HCl) can selectively protonate and extract the most basic compound into the aqueous phase.[1]
Q4: I am struggling to separate regioisomers (e.g., 5-iodo vs. 6-iodo benzimidazole). What purification strategy is most effective?
A4: Separating regioisomers is a significant challenge as they often have very similar polarities. High-performance column chromatography with a shallow solvent gradient is the primary method.[4] If this fails, preparative High-Performance Liquid Chromatography (HPLC), often using a reverse-phase column, is the preferred method for resolving closely related isomers.[5][6] Careful characterization by 2D-NMR techniques (like HMBC) is essential to confirm the identity of the isolated isomers.[4]
Troubleshooting Guides
Issue 1: Poor Separation in Column Chromatography
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the eluent may be suboptimal. Perform a thorough screening of solvent systems with TLC (e.g., various ratios of hexane/ethyl acetate, dichloromethane/methanol) to find a system that gives a good separation (ΔRf > 0.2) between your desired product and impurities.[1] |
| Column Overloading | Loading too much crude material leads to broad, overlapping bands.[1] As a rule of thumb, use a mass ratio of stationary phase to crude product of at least 50:1. Reduce the amount of material loaded onto the column.[1] |
| Incorrect Stationary Phase | Standard silica gel may not be the most effective choice for your specific compound.[1] Consider using neutral or basic alumina, or a reverse-phase (C8/C18) silica gel for the separation.[1] |
| Sample Loaded in a Too-Polar Solvent | Dissolving the sample in a solvent that is much stronger than the initial mobile phase can cause poor separation from the top of the column. Dissolve the crude product in a minimal amount of the initial, non-polar eluent or a slightly more polar solvent.[2] |
Issue 2: Low Yield After Recrystallization
| Potential Cause | Troubleshooting Step |
| Suboptimal Solvent Choice | The chosen solvent might be too effective, causing your product to remain in the mother liquor even when cold.[1] A good recrystallization solvent should dissolve the compound poorly at low temperatures but well at high temperatures.[7] Experiment with mixed solvent systems (e.g., isopropyl alcohol/n-hexane) to fine-tune solubility.[1] |
| Cooling Too Quickly | Rapid cooling can trap impurities within the crystal lattice and lead to smaller, less pure crystals.[1] Allow the solution to cool slowly to room temperature before moving it to an ice bath. This promotes the formation of larger, purer crystals.[1] |
| Co-precipitation of Impurities | Byproducts may have similar solubility profiles and co-precipitate with your product.[1] Try a different recrystallization solvent that may have different solubility properties for your product versus the impurities.[1] If this fails, an initial chromatographic step may be needed to remove the problematic impurity before recrystallization. |
| Using Too Much Solvent | Adding more hot solvent than the minimum required to dissolve the solid will result in a lower, sometimes zero, yield upon cooling. Add the hot solvent in small portions until the solid just dissolves.[8] |
Quantitative Data & Method Development
Table 1: TLC Solvent Systems for Method Development
This table provides starting points for developing a separation method for iodinated benzimidazoles on a silica gel stationary phase. The goal is to find a system where the desired product has an Rf value of ~0.3-0.4.
| Compound Polarity | Solvent System (v/v) | Typical Application Notes |
| Low to Medium Polarity | Hexane / Ethyl Acetate (9:1 to 1:1) | A standard starting point for many benzimidazole derivatives.[2] |
| Medium Polarity | Dichloromethane / Methanol (99:1 to 95:5) | Good for more polar compounds or when hexane/EtOAc fails.[1] |
| High Polarity | Dichloromethane / Acetone (9:1 to 1:1) | Acetone can offer different selectivity compared to methanol. |
| Basic Compounds | Hexane / Ethyl Acetate + 0.5% Triethylamine | The amine helps prevent peak tailing on acidic silica gel. |
Table 2: Example HPLC Method for Purity Analysis
This reverse-phase HPLC method can be used to assess the purity of the final product.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
Objective: To separate a mono-iodinated benzimidazole derivative from starting materials and multi-iodinated byproducts.
Methodology:
-
Solvent System Selection: Use TLC to determine an appropriate eluent system (e.g., Hexane/Ethyl Acetate) that provides good separation.
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar solvent (e.g., 95:5 Hexane/EtOAc). Pour the slurry into the column and use gentle pressure to pack a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent to dryness. Load this dry powder onto the top of the packed column.[2]
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient is needed, start with a less polar mixture and gradually increase the polarity (e.g., from 5% EtOAc to 20% EtOAc in hexane).[2]
-
Fraction Collection: Collect fractions in separate test tubes.
-
Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.[2]
Protocol 2: Purification by Recrystallization
Objective: To purify a solid iodinated benzimidazole derivative that is mostly pure but contains minor impurities.
Methodology:
-
Solvent Selection: Choose a solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold.[9][10] A common pair is a soluble solvent (like isopropyl alcohol) and an anti-solvent (like n-hexane).[1]
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent until the solid just dissolves completely.[7][8]
-
Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: If using a solvent pair, add the anti-solvent dropwise to the hot solution until it becomes slightly turbid, then add a drop or two of the primary solvent to redissolve the precipitate.[1] Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[1]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[8]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Visualized Workflows
Caption: Troubleshooting logic for low purity after column chromatography.
Caption: Decision workflow for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mt.com [mt.com]
Technical Support Center: Scaling Up the Synthesis of 5-Iodo-1,3-dihydro-benzimidazol-2-one
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 5-Iodo-1,3-dihydro-benzimidazol-2-one, with a focus on scaling up the process. This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The most common and practical synthetic routes start from 4-iodo-1,2-phenylenediamine. The formation of the benzimidazolone ring is typically achieved through cyclization using either urea or 1,1'-carbonyldiimidazole (CDI).
Q2: What are the main challenges when scaling up the synthesis?
A2: Scaling up the synthesis of this compound presents several challenges. With the urea fusion method, ensuring uniform heat distribution in a large reactor to prevent localized overheating and potential decomposition is critical. The evolution of ammonia gas also requires a well-ventilated system and appropriate trapping solutions. For the CDI method, the cost of the reagent can be a significant factor on a large scale. Additionally, the reaction with CDI is often exothermic and requires careful temperature control to avoid side reactions.
Q3: How can the purity of the final product be improved?
A3: Recrystallization is a common and effective method for purifying crude this compound. Suitable solvent systems, such as ethanol/water mixtures, can be used to remove unreacted starting materials and side products. The use of activated carbon during recrystallization can also help to remove colored impurities.
Q4: Are there any known side reactions to be aware of?
A4: A potential side reaction is the formation of polyurea byproducts, especially in the urea fusion method if the reaction temperature is not well-controlled. Incomplete cyclization can also lead to the presence of unreacted 4-iodo-1,2-phenylenediamine in the final product. De-iodination, while less common under these reaction conditions, could potentially occur, leading to the formation of 1,3-dihydro-benzimidazol-2-one.
Experimental Protocols
Two primary methods for the synthesis of this compound are detailed below.
Method 1: Cyclization using Urea
This method involves the reaction of 4-iodo-1,2-phenylenediamine with urea, typically in a melt or high-boiling solvent.
Procedure:
-
In a suitable reaction vessel equipped with a mechanical stirrer, condenser, and a gas outlet connected to a trap for ammonia, combine 4-iodo-1,2-phenylenediamine and urea.
-
Heat the mixture gradually to a molten state or in a high-boiling point solvent.
-
Maintain the temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture and treat it with water to dissolve any unreacted urea and other water-soluble impurities.
-
Collect the crude product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization.
Method 2: Cyclization using 1,1'-Carbonyldiimidazole (CDI)
This method utilizes the highly reactive 1,1'-carbonyldiimidazole as a phosgene equivalent for the cyclization of 4-iodo-1,2-phenylenediamine.
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-iodo-1,2-phenylenediamine in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran, dichloromethane).
-
Cool the solution in an ice bath.
-
Add 1,1'-carbonyldiimidazole portion-wise, maintaining the temperature below a certain threshold to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC or HPLC.
-
Quench the reaction by the addition of water.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization.
Data Presentation
The following table summarizes typical quantitative data for the two primary synthetic methods. Please note that yields and reaction conditions can vary depending on the scale and specific laboratory setup.
| Parameter | Method 1: Urea | Method 2: CDI |
| Starting Material | 4-iodo-1,2-phenylenediamine | 4-iodo-1,2-phenylenediamine |
| Reagent | Urea | 1,1'-Carbonyldiimidazole (CDI) |
| Solvent | None (melt) or high-boiling solvent | Anhydrous THF or DCM |
| Temperature | 130-180 °C | 0 °C to room temperature |
| Reaction Time | 2-6 hours | 1-4 hours |
| Typical Yield | 70-85% | 85-95% |
| Key Byproducts | Ammonia, Polyurea derivatives | Imidazole, Carbon dioxide |
Troubleshooting Guides
Issue 1: Low Yield
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | - Ensure sufficient reaction time and monitor progress using TLC/HPLC.- In the urea method, ensure the temperature is high enough for the reaction to proceed to completion. |
| Degradation of starting material or product | - In the urea method, avoid excessive temperatures which can lead to decomposition.- In the CDI method, maintain a low temperature during reagent addition to control the exotherm. |
| Loss of product during workup | - Optimize the recrystallization solvent system to maximize product recovery.- Ensure complete precipitation before filtration. |
Issue 2: Product Purity Issues
| Potential Cause | Troubleshooting Step |
| Presence of unreacted starting material | - Ensure the stoichiometry of the cyclizing agent (urea or CDI) is appropriate.- Increase reaction time or temperature if the reaction is incomplete. |
| Formation of colored impurities | - Treat the crude product with activated carbon during recrystallization.- Ensure the starting 4-iodo-1,2-phenylenediamine is of high purity as it can be prone to air oxidation. |
| Presence of polyurea byproducts (Urea method) | - Maintain a consistent and optimal reaction temperature to minimize side reactions.- Thoroughly wash the crude product with hot water to remove these byproducts. |
Visualizations
Synthetic Workflow
Caption: General synthetic workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for addressing low product yield.
Technical Support Center: 5-Iodo-1,3-dihydro-benzimidazol-2-one Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 5-Iodo-1,3-dihydro-benzimidazol-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common and direct synthesis involves the cyclization of 4-iodo-1,2-phenylenediamine with a carbonyl equivalent, such as urea, phosgene, or a phosgene equivalent like 1,1'-carbonyldiimidazole (CDI). An alternative, though less common, route is the direct iodination of 1,3-dihydro-benzimidazol-2-one.
Q2: What are the potential byproducts I should be aware of during the synthesis of this compound?
A2: Potential byproducts can arise from both the starting materials and side reactions during the cyclization. These may include unreacted starting materials, products of incomplete reactions, and isomers. Specific potential byproducts are detailed in the Troubleshooting Guide below.
Q3: How can I detect these byproducts in my reaction mixture?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for routine purity checks and quantification of byproducts. For structural elucidation of unknown impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q4: What are the recommended purification methods for this compound?
A4: Recrystallization from a suitable solvent system is the most common method for purifying the final product. The choice of solvent will depend on the solubility of the desired product versus the impurities. Column chromatography on silica gel can also be employed for separating closely related impurities.
Troubleshooting Guide: Byproduct Identification and Mitigation
This guide addresses specific issues that may be encountered during the synthesis of this compound and provides strategies for their resolution.
Issue 1: Presence of Unreacted Starting Materials
-
Observation: Signals corresponding to 4-iodo-1,2-phenylenediamine are observed in the crude product analysis (e.g., by TLC, HPLC, or NMR).
-
Potential Cause:
-
Incomplete reaction due to insufficient reaction time or temperature.
-
Sub-stoichiometric amount of the cyclizing agent (e.g., urea).
-
Poor quality of the cyclizing agent.
-
-
Mitigation Strategies:
-
Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC.
-
Use a slight excess of the cyclizing agent.
-
Ensure the cyclizing agent is pure and dry.
-
Issue 2: Formation of Di-substituted and Polymeric Byproducts
-
Observation: Presence of higher molecular weight species in the mass spectrum or baseline complexity in the chromatogram.
-
Potential Cause:
-
Side reactions of the highly reactive 4-iodo-1,2-phenylenediamine, especially at elevated temperatures. Iodinated phenylenediamines can be susceptible to polymerization.
-
In the case of direct iodination of benzimidazol-2-one, over-iodination can lead to di-iodo species.
-
-
Mitigation Strategies:
-
Optimize the reaction temperature to the minimum required for the reaction to proceed at a reasonable rate.
-
Consider a milder cyclizing agent if high temperatures are leading to degradation.
-
For direct iodination, carefully control the stoichiometry of the iodinating agent and the reaction time.
-
Issue 3: Isomeric Impurities
-
Observation: Presence of an additional peak with the same mass-to-charge ratio as the product in the LC-MS, but with a different retention time.
-
Potential Cause:
-
If starting from a mixture of iodo-phenylenediamine isomers, the corresponding benzimidazolone isomers will be formed.
-
During direct iodination of benzimidazol-2-one, formation of other positional isomers (e.g., 4-iodo, 6-iodo, or 7-iodo) is possible, although the 5-iodo isomer is generally favored.
-
-
Mitigation Strategies:
-
Ensure the purity of the starting 4-iodo-1,2-phenylenediamine by recrystallization or chromatography.
-
For direct iodination, purification by chromatography may be necessary to separate the isomers.
-
Quantitative Data Summary
| Analytical Technique | Parameter | Typical Specification |
| HPLC-UV | Purity of this compound | > 98% |
| Individual Impurity | < 0.5% | |
| Total Impurities | < 2.0% | |
| LC-MS | Detection of potential byproducts | m/z values corresponding to proposed structures |
| NMR | Structural confirmation and impurity identification | Absence of signals from starting materials and byproducts |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general representation and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-iodo-1,2-phenylenediamine (1 equivalent) and urea (1.2 equivalents).
-
Solvent: Add a suitable high-boiling solvent (e.g., water, ethylene glycol, or N-methyl-2-pyrrolidone). The use of water as a solvent can minimize side reactions.
-
Reaction: Heat the mixture to reflux (typically 100-160 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, collect it by filtration. If not, pour the mixture into cold water to induce precipitation.
-
Purification: Wash the crude product with water and then a cold organic solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials and soluble impurities. Further purify by recrystallization.
Protocol 2: HPLC-UV Method for Purity Analysis
This is a general method and should be optimized for your specific instrument and sample.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or phosphoric acid).
-
Gradient: Start with 10% acetonitrile and increase to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathway for this compound and potential byproduct formation routes.
Caption: Analytical workflow for the identification and purification of this compound.
Technical Support Center: Optimizing N-alkylation of 5-Iodo-1,3-dihydro-benzimidazol-2-one
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the N-alkylation of 5-Iodo-1,3-dihydro-benzimidazol-2-one. The information is presented in a user-friendly question-and-answer format to address common challenges encountered during this synthetic transformation.
Troubleshooting Guide
This section provides solutions to common problems encountered during the N-alkylation of this compound.
Question 1: Why is my N-alkylation reaction showing a low or no yield?
Answer:
Low yields in the N-alkylation of this compound can be attributed to several factors, primarily related to the reduced nucleophilicity of the benzimidazolone ring due to the electron-withdrawing nature of the iodine substituent. Here are key areas to investigate and optimize:
-
Incomplete Deprotonation: The nitrogen atom of the benzimidazolone must be sufficiently deprotonated to act as an effective nucleophile.
-
Base Selection: Weak bases may not be strong enough for complete deprotonation. Consider using stronger bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH).[1] For electron-deficient systems, stronger bases are often necessary.
-
Base Equivalents: Ensure you are using a sufficient excess of the base (typically 1.5-2.5 equivalents).
-
-
Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is crucial.
-
Leaving Group Ability: The reactivity order for alkyl halides is I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, switching to the corresponding bromide or iodide can significantly improve the reaction rate.[1]
-
-
Reaction Temperature: This reaction may require elevated temperatures to proceed at a reasonable rate.
-
Temperature Optimization: If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., to 60-80 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Be aware that excessively high temperatures can lead to side reactions.
-
-
Solvent Choice: The solvent plays a critical role in dissolving reactants and influencing the reaction rate.
-
Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are generally preferred as they effectively dissolve the benzimidazolone salt and promote the Sₙ2 reaction pathway.[1]
-
Question 2: My reaction is producing a significant amount of a di-alkylated byproduct. How can I minimize this?
Answer:
The mono-N-alkylated product is still nucleophilic and can react with a second molecule of the alkylating agent to form a 1,3-dialkylated benzimidazolone. This is a common side reaction, especially under forcing conditions.
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the this compound (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent can help minimize dialkylation.[1]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise over a period of time can help maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event.[1]
-
Reaction Monitoring: Closely monitor the reaction's progress. Stop the reaction as soon as the starting material is consumed to prevent further reaction of the mono-alkylated product.
-
Lower Reaction Temperature: If feasible, running the reaction at a lower temperature can help to control the rate of the second alkylation.
Question 3: I am observing the formation of an unknown impurity. What could it be?
Answer:
Besides dialkylation, other side reactions can occur:
-
O-Alkylation: Although less common for benzimidazol-2-ones compared to other lactams, O-alkylation to form a 2-alkoxy-benzimidazole derivative is a possibility. This is more likely with highly reactive alkylating agents. Careful analysis of spectroscopic data (¹H NMR, ¹³C NMR, MS) will be necessary to identify such byproducts.
-
Decomposition: At high temperatures, the starting material or the product might decompose, leading to a complex mixture and a darkened reaction color. Ensure the reaction temperature is not excessively high.
Question 4: My product is difficult to purify. What are some common purification challenges and solutions?
Answer:
Purification can be challenging due to the presence of unreacted starting material, the di-alkylated product, and potentially other byproducts with similar polarities.
-
Column Chromatography: Flash column chromatography on silica gel is the most effective method for separating the desired mono-alkylated product from impurities.
-
Eluent System: A gradient elution, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often necessary to achieve good separation.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method, especially for removing less soluble impurities.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-alkylation of this compound?
A1: The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. First, a base abstracts a proton from one of the nitrogen atoms of the benzimidazolone ring to form a nucleophilic anion. This anion then attacks the electrophilic carbon of the alkylating agent, displacing the leaving group to form the N-alkylated product.
Q2: Which nitrogen atom is preferentially alkylated in this compound?
A2: In an unsymmetrically substituted benzimidazolone, the two nitrogen atoms are chemically distinct. However, for this compound, the two nitrogens (N1 and N3) are equivalent due to the plane of symmetry in the deprotonated intermediate. Therefore, mono-alkylation will lead to a single product, 1-alkyl-5-iodo-1,3-dihydro-benzimidazol-2-one.
Q3: Can I use other alkylating agents besides alkyl halides?
A3: Yes, other electrophiles can be used, such as alkyl sulfonates (e.g., tosylates, mesylates) or dialkyl sulfates. These are often more reactive than the corresponding alkyl bromides or chlorides.
Q4: Is it necessary to perform the reaction under an inert atmosphere?
A4: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice, especially when using strong and moisture-sensitive bases like sodium hydride. This prevents the quenching of the base and potential side reactions with atmospheric moisture and oxygen.
Data Presentation
| Entry | Alkylating Agent | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl chloride | K₂CO₃ (2.2) | DMF | Room Temp | 6 | ~70-80 |
| 2 | Propargyl bromide | K₂CO₃ (2.2) | DMF | Room Temp | 6 | ~75-85 |
| 3 | Allyl bromide | K₂CO₃ (2.2) | DMF | Room Temp | 6 | ~70-80 |
| 4 | 2-Picolyl chloride | K₂CO₃ (1.6) | DMF | 70 | 24 | ~60-70 |
Note: The yields are approximate and based on the dialkylation of 5-nitrobenzimidazol-2-one. Optimization will be required for the mono-alkylation of this compound.
Experimental Protocols
The following protocol is adapted from the N-alkylation of the analogous 5-nitrobenzimidazol-2-one and can be used as a starting point for the N-alkylation of this compound.
Protocol 1: General Procedure for N-alkylation using Potassium Carbonate in DMF
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1 M.
-
Addition of Alkylating Agent: To the stirred suspension at room temperature, add the alkylating agent (1.05 eq) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 60-80 °C. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of DMF or ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and dilute with water and ethyl acetate. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water followed by brine to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the desired N-alkylated product.
Mandatory Visualizations
Caption: A general experimental workflow for the N-alkylation of this compound.
Caption: A logical workflow for troubleshooting low reaction yields.
References
Managing air and moisture sensitivity in 5-Iodo-1,3-dihydro-benzimidazol-2-one reactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the air and moisture sensitivity of 5-Iodo-1,3-dihydro-benzimidazol-2-one in chemical reactions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide
Researchers may face challenges in reactions involving this compound due to its potential sensitivity to atmospheric conditions. This guide provides solutions to common problems.
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction Conversion | Degradation of Starting Material: this compound may be sensitive to air and moisture, leading to decomposition.[1] | Store the compound under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place.[1] Use freshly opened or properly stored material for reactions. Handle the solid and prepare solutions under an inert atmosphere. |
| Inhibition of Catalyst: Trace amounts of water or oxygen can deactivate sensitive catalysts, particularly in cross-coupling reactions. | Use anhydrous, degassed solvents. Purge the reaction vessel with an inert gas before adding reagents. Consider using pre-activated catalysts or catalyst systems known to be robust. | |
| Poor Solubility: The compound may not be fully dissolved in the reaction solvent, leading to a heterogeneous mixture and slow reaction. | Choose a solvent in which the starting material is fully soluble at the reaction temperature. Perform solubility tests before running the reaction on a larger scale. | |
| Formation of Side Products | Deiodination: The carbon-iodine bond can be cleaved under certain reaction conditions, leading to the formation of the corresponding non-iodinated benzimidazolone. | Use milder reaction conditions (e.g., lower temperature, less reactive base) if possible. Optimize the catalyst and ligand system to favor the desired coupling over deiodination. |
| Hydrolysis: Prolonged exposure to strongly acidic or basic conditions, especially in the presence of water, could potentially lead to the opening of the imidazole ring.[1] | Maintain anhydrous conditions and use the appropriate stoichiometry of base. Buffer the reaction mixture if necessary and compatible with the reaction chemistry. | |
| Inconsistent Reaction Yields | Variable Quality of Starting Material: The purity and integrity of this compound can vary between batches, especially if not stored correctly. | Characterize the starting material by techniques such as NMR or LC-MS before use to ensure its purity. Follow strict storage and handling protocols consistently. |
| Atmospheric Contamination: Inconsistent exclusion of air and moisture can lead to variable reaction outcomes. | Employ robust techniques for creating an inert atmosphere, such as using a glovebox or Schlenk line. Ensure all glassware is thoroughly dried before use. |
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound?
A1: It is recommended to store this compound in a tightly sealed, opaque container in a cool, dry, and dark environment.[1] For long-term storage, consider placing the container inside a desiccator with a suitable drying agent and flushing with an inert gas like argon or nitrogen.[1]
Q2: Is it necessary to use anhydrous solvents for all reactions involving this compound?
A2: While using anhydrous solvents is a good general practice, the necessity depends on the specific reaction. For many transition metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, the presence of water can be detrimental to the catalyst and reagents. However, for some Buchwald-Hartwig amidations, the presence of a controlled amount of water has been found to be beneficial. It is crucial to consult literature for the specific reaction you are performing.
Q3: My reaction is not working. How do I know if the starting material has degraded?
A3: You can check for degradation by comparing the analytical data (e.g., ¹H NMR, LC-MS) of your current stock with that of a fresh sample or the supplier's certificate of analysis. Signs of degradation may include the appearance of new peaks, a change in the integration of existing peaks, or a change in the physical appearance of the solid (e.g., color change, clumping).[1]
Q4: What are the best practices for setting up a reaction under inert atmosphere?
A4: To set up a reaction under an inert atmosphere, you can use a glovebox or a Schlenk line. Ensure all glassware is oven- or flame-dried to remove adsorbed moisture. The reaction vessel should be evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times. Solvents should be anhydrous and degassed. Reagents should be added via syringe or under a positive pressure of inert gas.
Experimental Protocols
Below are detailed methodologies for common reactions involving this compound.
Protocol 1: N-Alkylation
This protocol describes the N-alkylation of this compound using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a dry flask under an inert atmosphere, add this compound (1.0 eq) and the base (1.1-1.5 eq).
-
Add the anhydrous solvent via syringe.
-
Add the alkyl halide (1.0-1.2 eq) dropwise to the stirred suspension.
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Sonogashira Coupling
This protocol outlines the palladium- and copper-catalyzed coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
-
Celite
-
Saturated aqueous ammonium chloride solution
-
Solvents for extraction and chromatography
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the base via syringe.
-
Add the terminal alkyne (1.1-1.5 eq) dropwise while stirring.
-
Stir the reaction at the appropriate temperature (room temperature to 60 °C) and monitor by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer, filter, and concentrate.
Protocol 3: Ullmann Condensation (N-Arylation)
This protocol describes the copper-catalyzed N-arylation of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Ligand (e.g., 1,10-phenanthroline, L-proline, 10-20 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., dioxane, DMF)
-
Solvents for extraction and chromatography
Procedure:
-
In a dry reaction vessel, combine this compound (1.2 eq), the aryl halide (1.0 eq), CuI, the ligand, and the base.
-
Seal the vessel, then evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the required temperature (typically 100-150 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.[5]
Visualizations
Caption: A generalized experimental workflow for reactions involving this compound.
Caption: A troubleshooting flowchart for addressing low conversion in reactions.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Iodo- vs. 5-Bromo-1,3-dihydro-benzimidazol-2-one in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 5-iodo-1,3-dihydro-benzimidazol-2-one and 5-bromo-1,3-dihydro-benzimidazol-2-one in three common and synthetically important palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. The choice of the halogen atom on the benzimidazolone core significantly influences reaction efficiency, necessitating a comparative understanding for strategic synthetic planning in drug discovery and development.
Executive Summary
In palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide is a critical parameter. The established order of reactivity is Aryl-I > Aryl-Br > Aryl-Cl, which is primarily dictated by the bond dissociation energies of the carbon-halogen bond. The weaker carbon-iodine bond is more susceptible to cleavage during the oxidative addition step, which is often the rate-determining step in the catalytic cycle. Consequently, this compound is expected to be more reactive than its bromo-counterpart, generally leading to higher yields under milder conditions and shorter reaction times.
Data Presentation: A Comparative Overview
While direct head-to-head kinetic studies for these specific substrates are not extensively reported in the literature, the following tables summarize illustrative and expected quantitative data based on well-established reactivity principles and published results for analogous systems.
Table 1: Illustrative Comparison in Suzuki-Miyaura Coupling
| Entry | Halide Substrate | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 80 | 4 | 92 |
| 2 | 5-Bromo-1,3-dihydro-benzimidazol-2-one | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 78 |
| 3 | This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2 mol%) | Cs₂CO₃ | Toluene/H₂O | 80 | 6 | 95 |
| 4 | 5-Bromo-1,3-dihydro-benzimidazol-2-one | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2 mol%) | Cs₂CO₃ | Toluene/H₂O | 100 | 18 | 85 |
Table 2: Illustrative Comparison in Heck Reaction
| Entry | Halide Substrate | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Styrene | Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%) | Et₃N | DMF | 90 | 8 | 88 |
| 2 | 5-Bromo-1,3-dihydro-benzimidazol-2-one | Styrene | Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%) | Et₃N | DMF | 110 | 20 | 75 |
| 3 | This compound | n-Butyl acrylate | Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%) | K₂CO₃ | DMA | 90 | 10 | 85 |
| 4 | 5-Bromo-1,3-dihydro-benzimidazol-2-one | n-Butyl acrylate | Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%) | K₂CO₃ | DMA | 110 | 24 | 70 |
Table 3: Illustrative Comparison in Buchwald-Hartwig Amination
| Entry | Halide Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Morpholine | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene | 90 | 6 | 94 |
| 2 | 5-Bromo-1,3-dihydro-benzimidazol-2-one | Morpholine | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene | 110 | 18 | 82 |
| 3 | This compound | Aniline | Pd(OAc)₂ (2 mol%), BINAP (3 mol%) | Cs₂CO₃ | Dioxane | 100 | 10 | 89 |
| 4 | 5-Bromo-1,3-dihydro-benzimidazol-2-one | Aniline | Pd(OAc)₂ (2 mol%), BINAP (3 mol%) | Cs₂CO₃ | Dioxane | 120 | 24 | 76 |
Experimental Protocols
The following are detailed, representative protocols for the palladium-catalyzed cross-coupling reactions. Researchers should note that optimization of conditions may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) to the flask under a positive pressure of argon.
-
Add the degassed dioxane and water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-phenyl-1,3-dihydro-benzimidazol-2-one.
Protocol 2: Heck Reaction of 5-Bromo-1,3-dihydro-benzimidazol-2-one with Styrene
Materials:
-
5-Bromo-1,3-dihydro-benzimidazol-2-one (1.0 mmol)
-
Styrene (1.5 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol)
-
Triethylamine (Et₃N) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dried Schlenk tube, add 5-bromo-1,3-dihydro-benzimidazol-2-one, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF, triethylamine, and styrene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C for 20 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-((E)-styryl)-1,3-dihydro-benzimidazol-2-one.
Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dried Schlenk tube.
-
Add this compound and toluene.
-
Add morpholine via syringe.
-
Seal the tube, remove from the glovebox, and heat to 90 °C for 6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield 5-(morpholino)-1,3-dihydro-benzimidazol-2-one.
Visualizations
The following diagrams illustrate a general experimental workflow for comparing the reactivity of the two halo-benzimidazolones and a representative signaling pathway where benzimidazole derivatives are often employed as inhibitors.
Caption: Experimental workflow for reactivity comparison.
Caption: Inhibition of VEGFR-2 signaling by a benzimidazolone derivative.
Halogenated Benzimidazolones: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of halogenated benzimidazolone derivatives, supported by experimental data from peer-reviewed studies. The introduction of halogen atoms to the benzimidazolone scaffold has been shown to significantly modulate their pharmacological properties, leading to potent antimicrobial and anticancer agents.
Comparative Analysis of Biological Activity
The biological activity of halogenated benzimidazolones is significantly influenced by the nature, position, and number of halogen substituents on the benzimidazole ring. Generally, the introduction of halogens enhances the lipophilicity of the compounds, which can facilitate cell membrane penetration and interaction with molecular targets.
Antimicrobial Activity
Studies have consistently shown that halogenation increases the antimicrobial potency of benzimidazole derivatives. Dihalogenated compounds, in particular, exhibit greater activity than their monohalogenated counterparts. For instance, 5,6-dibromo-2-(trifluoromethyl)benzimidazole has demonstrated remarkable antibacterial activity against Bacillus subtilis, with a Minimum Inhibitory Concentration (MIC) of 0.49 µg/mL, which is comparable to the antibiotic tetracycline.[1][2] This highlights the synergistic effect of multiple halogen substitutions.
The position of the halogen also plays a crucial role. For example, in a series of benzimidazole phenylhydrazone derivatives, compounds with a 2-chloro substitution showed better antifungal activity against Magnaporthe oryzae than those with 3-chloro or 4-chloro substitutions.[3]
Anticancer Activity
Halogenated benzimidazoles have also emerged as promising anticancer agents. Their cytotoxic effects are often attributed to their ability to interfere with critical cellular processes. For instance, certain bromo-derivatives of benzimidazole have been shown to induce G2/M cell cycle arrest and apoptosis in various cancer cell lines.[4] One such compound displayed significant cytotoxic activity against MCF-7 (breast cancer), DU-145 (prostate cancer), and H69AR (small cell lung cancer) cells with IC50 values of 17.8 µg/mL, 10.2 µg/mL, and 49.9 µg/mL, respectively.[4] Interestingly, this compound was found to be less toxic to healthy HEK-293 human embryonic kidney cells, suggesting a degree of selectivity.[4]
Quantitative Data Summary
The following table summarizes the biological activity of representative halogenated benzimidazolone derivatives from various studies.
| Compound | Halogen(s) | Biological Activity | Test Organism/Cell Line | Quantitative Data (MIC/IC50) | Reference(s) |
| 5,6-dibromo-2-(trifluoromethyl)benzimidazole | Dibromo | Antibacterial | Bacillus subtilis | 0.49 µg/mL (MIC) | [1][2] |
| 2-(3-bromothiophen-2-yl)-5-chloro-1H-benzimidazole | Bromo, Chloro | Antibacterial | E. coli, S. aureus | <4 µg/mL (MIC) | [5] |
| 5-bromo-2-(3-bromothiophen-2-yl)-1H-benzimidazole | Dibromo | Antibacterial | E. coli, S. aureus | <4 µg/mL (MIC) | [5] |
| Benzimidazole Phenylhydrazone (6h) | 2-Chloro | Antifungal | Magnaporthe oryzae | 5.47 µg/mL (EC50) | [3] |
| Benzimidazole Phenylhydrazone (6j) | 4-Chloro | Antifungal | Magnaporthe oryzae | 8.71 µg/mL (EC50) | [3] |
| Bromo-derivative (Compound 5) | Bromo | Cytotoxic | MCF-7 (Breast Cancer) | 17.8 ± 0.24 µg/mL (IC50) | [4] |
| Bromo-derivative (Compound 5) | Bromo | Cytotoxic | DU-145 (Prostate Cancer) | 10.2 ± 1.4 µg/mL (IC50) | [4] |
| Bromo-derivative (Compound 5) | Bromo | Cytotoxic | H69AR (Lung Cancer) | 49.9 ± 0.22 µg/mL (IC50) | [4] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial and antifungal activities of the compounds are commonly determined using the serial dilution method.[2]
-
Preparation of Stock Solutions: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution of a known concentration.
-
Serial Dilution: A series of twofold dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in microtiter plates.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the compounds on cancer cell lines are frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial reductase enzymes will convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Visualizing Structure-Activity Relationships
The following diagram illustrates the general workflow for evaluating the biological activity of halogenated benzimidazolones and understanding their structure-activity relationships (SAR).
Caption: Workflow for SAR studies of halogenated benzimidazolones.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial Activity of the Halogen- and Nitro Derivatives of Benzimidazole Against Bacillus Subtilis | Begunov | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
- 3. mdpi.com [mdpi.com]
- 4. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Suzuki and Stille Coupling for the Functionalization of 5-Iodo-1,3-dihydro-benzimidazol-2-one
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon bonds, particularly in the synthesis of complex molecules for the pharmaceutical and materials science sectors. Among these, the Suzuki-Miyaura and Stille couplings are paramount for their versatility and broad substrate scope. This guide presents a comparative analysis of these two powerful methods for the functionalization of 5-Iodo-1,3-dihydro-benzimidazol-2-one, a key intermediate in the development of various therapeutic agents.
While direct head-to-head experimental data for this specific substrate is not extensively documented, this comparison draws upon established protocols and data from structurally analogous iodo-heterocycles to provide a predictive performance overview.
At a Glance: Key Differences
The choice between Suzuki and Stille coupling hinges on several factors, including reagent toxicity, stability, reaction conditions, and ease of purification.
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts.[1][2] | High toxicity of organotin reagents and byproducts.[1][3] |
| Stability of Reagents | Boronic acids can be prone to protodeboronation.[1] | Organostannanes are generally stable to air and moisture.[1][4] |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases.[1] | Excellent, tolerates a wide range of functional groups.[1][4] |
| Reaction Conditions | Typically requires a base.[1][5] | Often proceeds under neutral or mildly basic conditions.[1] |
| Byproduct Removal | Boron-based byproducts are often water-soluble and easily removed.[1][2] | Tin byproducts can be difficult to remove from the reaction mixture.[1][2] |
Performance in Specific Applications: A Data-Driven Comparison
The following table summarizes typical performance metrics for Suzuki and Stille couplings of iodo-heterocycles with various coupling partners, providing an expected performance framework for this compound.
| Parameter | Suzuki Coupling (Analogous Systems) | Stille Coupling (Analogous Systems) |
| Typical Yield | 70-95%[6] | 75-95%[2] |
| Catalyst Loading | 1-5 mol% Pd[2] | 1-5 mol% Pd[2] |
| Reaction Temperature | 80-110 °C[2] | 60-100 °C[2] |
| Reaction Time | 8-24 hours[7] | 4-24 hours |
Experimental Protocols
Detailed methodologies for performing Suzuki and Stille couplings on this compound are outlined below. These protocols are adapted from successful procedures for similar substrates and serve as a robust starting point for optimization.
Suzuki Coupling Protocol
This protocol is based on the coupling of iodo-heterocycles with arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane/water, Toluene/ethanol/water)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, and standard glassware for workup and purification.
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and the base (2.0 mmol).[7]
-
Add the palladium catalyst (2-5 mol%).[8]
-
Evacuate the flask and backfill with an inert gas three times.[7]
-
Add the degassed solvent system (e.g., 4:1 dioxane/water, 5 mL).[7]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring under an inert atmosphere.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] The reaction is typically complete within 8-24 hours.[7]
-
Upon completion, cool the reaction mixture to room temperature.[7]
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[7]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography on silica gel.[7]
Stille Coupling Protocol
This protocol is adapted for the coupling of iodo-heterocycles with organostannanes.
Materials:
-
This compound
-
Organostannane (e.g., Aryl-SnBu₃)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dba)₂)
-
Ligand (optional, e.g., PPh₃, XPhos)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, and standard glassware for workup and purification.
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a clean, dry reaction vessel, dissolve this compound (1.0 mmol) and the organostannane (1.1-1.2 mmol) in the chosen solvent (5-10 mL).
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (1-5 mol%) and ligand (if required).
-
Heat the reaction mixture to 80-100 °C with stirring under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and wash with water. To remove tin byproducts, a fluoride workup (e.g., washing with aqueous KF solution) or specific chromatographic techniques may be necessary.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizing the Reactions: Workflows and Catalytic Cycles
To further elucidate the processes, the following diagrams illustrate the experimental workflows and catalytic cycles for both Suzuki and Stille couplings.
Caption: Experimental workflow for the Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Unlocking the Potential: A Comparative Guide to the Structure-Activity Relationship of 5-Substituted Benzimidazolones
For researchers, scientists, and drug development professionals, the benzimidazolone scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the design of potent and selective therapeutic agents. The strategic modification of this core, particularly at the 5-position, has been shown to significantly influence biological activity across a range of targets. This guide provides an objective comparison of 5-substituted benzimidazolone derivatives, supported by experimental data, to illuminate the critical structure-activity relationships (SAR) that govern their efficacy as antimicrobial agents, kinase inhibitors, and dopamine D2 receptor antagonists.
This comparative analysis synthesizes data from multiple studies to highlight how different substituents at the 5-position of the benzimidazolone ring impact biological outcomes. By presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key concepts, this guide aims to facilitate a deeper understanding of the SAR of this important class of compounds and to aid in the rational design of future drug candidates.
Comparative Analysis of Biological Activities
The biological activity of 5-substituted benzimidazolones is profoundly influenced by the nature of the substituent at the 5-position. The following tables summarize the quantitative data from various studies, showcasing the impact of these modifications on antimicrobial efficacy, kinase inhibition, and dopamine D2 receptor binding affinity.
Antimicrobial Activity
The 5-position of the benzimidazolone core has been a key target for modifications to develop novel antimicrobial agents. Substituents at this position can modulate the compound's ability to penetrate bacterial cell walls and interact with intracellular targets.
| Compound ID | 5-Substituent | Target Organism | MIC (µg/mL) | Reference |
| 5-07 | Pentanoyl | Bacillus subtilis | 12.5 | [1] |
| Staphylococcus aureus | 50.0 | [1] | ||
| Escherichia coli | 50.0 | [1] | ||
| 5-19 | 4-Chlorobenzoyl | Bacillus cereus | 6.25 | [1] |
| Bacillus subtilis | 12.5 | [1] | ||
| Staphylococcus aureus | 12.5 | [1] | ||
| 63c | Benzimidazole-triazole derivative | MRSA | 8 | [2] |
| 62a | N-alkyl-2-substituted benzimidazole | Escherichia coli | 2 | [2] |
Kinase Inhibitory Activity
Benzimidazolone derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and attractive targets for cancer therapy. The substituent at the 5-position can influence the compound's interaction with the ATP-binding pocket of the kinase.
| Compound ID | 5-Substituent | Target Kinase | IC50 (µM) | Reference |
| PDGFR Inhibitor | -OR (with cationic side chains) | PDGFR | 0.1 - 1 | [3] |
| CK1δ Inhibitor 18 | -NO2 | CK1δ | 0.12 | [4] |
| CK1δ Inhibitor 15 | -Cl | CK1δ | 0.485 | [4] |
| CK1δ Inhibitor 23 | -CN | CK1δ | 0.0986 | [4] |
| CK1δ Inhibitor 20 | -tert-Butyl | CK1δ | 1.00 | [4] |
Dopamine D2 Receptor Antagonism
The dopamine D2 receptor is a key target for antipsychotic drugs. 5-substituted benzimidazolones have been investigated for their potential as D2 receptor antagonists, with the 5-substituent playing a role in receptor binding affinity.
| Compound ID | 5-Substituent | Receptor | Ki (nM) | Reference |
| 27 | 2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethoxy]-1,3-dihydro-2H-benzimidazole-2-thione | D2 | High Affinity | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation of structure-activity relationships. Below are the methodologies for the key experiments cited in this guide.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
-
Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi. The final volume in each well is typically 100 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^5 colony-forming units (CFU)/mL).
-
Inoculation: Add 100 µL of the prepared inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
-
Assay Components: The assay typically includes the purified kinase enzyme, a specific substrate (peptide or protein), and adenosine triphosphate (ATP).
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Kinase Reaction: In a suitable assay plate, combine the kinase, substrate, and test compound at various concentrations.
-
Initiation and Incubation: Initiate the kinase reaction by adding a solution of ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various detection methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Dopamine D2 Receptor Binding Assay
This assay determines the affinity of a compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand that specifically binds to the receptor.
-
Membrane Preparation: Prepare a crude membrane fraction from cells or tissues expressing the dopamine D2 receptor. This is typically done by homogenization followed by centrifugation to isolate the membrane-bound receptors.
-
Radioligand: A radiolabeled ligand with high affinity and specificity for the D2 receptor, such as [³H]spiperone, is used.
-
Competitive Binding: In a 96-well plate, incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes while allowing the unbound ligand to pass through.
-
Quantification: The amount of radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Ki Determination: The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki), which reflects the affinity of the compound for the receptor, is then calculated using the Cheng-Prusoff equation.[6]
Visualizing Structure-Activity Relationship Studies
The following diagram illustrates a general workflow for a structure-activity relationship (SAR) study, a fundamental process in drug discovery and development.
Caption: General workflow for a structure-activity relationship (SAR) study.
Conclusion
The 5-position of the benzimidazolone scaffold is a critical determinant of its biological activity. As demonstrated by the compiled data, strategic modifications at this position can lead to potent and selective compounds targeting a diverse range of biological entities, from bacteria and fungi to protein kinases and G-protein coupled receptors. The presented data underscores the importance of systematic SAR studies in guiding the design of novel benzimidazolone-based therapeutics. By understanding the influence of various substituents on biological activity, researchers can more effectively navigate the complex landscape of drug discovery and develop next-generation therapies with improved efficacy and safety profiles.
References
- 1. Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships for 5-substituted 1-phenylbenzimidazoles as selective inhibitors of the platelet-derived growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, dopamine D2 receptor binding studies and docking analysis of 5-[3-(4-arylpiperazin-1-yl)propyl]-1H-benzimidazole, 5-[2-(4-arylpiperazin-1-yl)ethoxy]-1H-benzimidazole and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn-links.lww.com [cdn-links.lww.com]
A Comparative Analysis of the Preclinical Efficacy of 5-Iodo-1,3-dihydro-benzimidazol-2-one Derivatives
A detailed guide for researchers and drug development professionals on the in vitro and in vivo therapeutic potential of halogenated benzimidazolone compounds.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Among these, 5-iodo-1,3-dihydro-benzimidazol-2-one derivatives have garnered interest for their potential as therapeutic agents, particularly in oncology. This guide provides a comparative overview of the available preclinical data on the in vitro and in vivo efficacy of these and related halogenated benzimidazolone compounds, offering insights into their structure-activity relationships and therapeutic promise. Due to the fragmented nature of the currently available public research, this guide synthesizes data from multiple studies to provide a broader comparative context.
In Vitro Efficacy: Cytotoxicity Against Cancer Cell Lines
The initial assessment of potential anticancer agents involves evaluating their cytotoxic effects on various cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) is a key metric, indicating the concentration of a compound required to inhibit the growth of 50% of the cancer cells. The following table summarizes the in vitro cytotoxic activity of a representative 5-bromo-1,3-dihydro-benzimidazol-2-one derivative and other related compounds against several human cancer cell lines.
| Compound ID | Substitution | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Compound 5 | 5-Bromo | MCF-7 (Breast Cancer) | 17.8 ± 0.24 | [1] |
| DU-145 (Prostate Cancer) | 10.2 ± 1.4 | [1] | ||
| H69AR (Small Cell Lung Cancer) | 49.9 ± 0.22 | [1] | ||
| Compound 7 | Chrysin-linked benzimidazole | MCF-7 (Breast Cancer) | 25.72 µM | [2] |
| Compound 10 | Benzimidazole with sulfonamide | MGC-803 (Gastric Cancer) | 1.02 µM | [2] |
| PC-3 (Prostate Cancer) | 5.40 µM | [2] | ||
| MCF-7 (Breast Cancer) | 2.13 µM | [2] | ||
| Compound 4r | Benzimidazole-oxadiazole | PANC-1 (Pancreatic Cancer) | 5.5 µM | [3] |
| A549 (Lung Cancer) | 0.3 µM | [3] | ||
| MCF-7 (Breast Cancer) | 0.5 µM | [3] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Promising candidates from in vitro studies are further evaluated in in vivo models to assess their therapeutic efficacy in a living organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used for this purpose. The following table presents in vivo data for a chrysin-linked benzimidazole derivative, demonstrating its ability to inhibit tumor growth.
| Compound ID | Animal Model | Tumor Type | Dosage | Tumor Inhibition Regression (TIR) | Reference |
| Compound 7 | Mouse Xenograft | Breast Cancer | 10 mg/kg | 71.9% | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for key in vitro and in vivo assays commonly employed in the evaluation of benzimidazolone derivatives.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][4]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The benzimidazolone derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.
In Vivo Xenograft Tumor Model
This protocol outlines the general steps for evaluating the anticancer efficacy of benzimidazolone derivatives in a mouse xenograft model.[2][5]
-
Cell Preparation: Human cancer cells are cultured, harvested, and resuspended in a suitable medium, such as a mixture of saline and Matrigel.
-
Tumor Implantation: A specific number of cancer cells (e.g., 1 x 10^6 to 1 x 10^7) are subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The volume is calculated using the formula: (Length × Width²) / 2.
-
Treatment Administration: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The test compound is administered at a specific dose and schedule (e.g., daily oral gavage). The control group receives the vehicle.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically the tumor growth inhibition, calculated by comparing the average tumor volume in the treated group to the control group.
-
Toxicity Assessment: The general health and body weight of the mice are monitored to assess any potential toxicity of the treatment.
Visualizing the Mechanism of Action
Many benzimidazole derivatives exert their anticancer effects by interfering with microtubule dynamics, which are crucial for cell division. The following diagram illustrates the proposed mechanism of action where these compounds inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Caption: Inhibition of tubulin polymerization by benzimidazolone derivatives.
References
- 1. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. acu.edu.in [acu.edu.in]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Palladium Catalysts for the Functionalization of 5-Iodo-1,3-dihydro-benzimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection in C-C and C-N Cross-Coupling Reactions
The benzimidazol-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The functionalization of this core, particularly at the 5-position, is of significant interest for the development of new therapeutic agents. 5-Iodo-1,3-dihydro-benzimidazol-2-one serves as a key building block for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst system is critical for achieving high yields, selectivity, and reaction efficiency. This guide provides an objective comparison of the performance of different palladium catalysts for the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira coupling reactions involving this important substrate, supported by experimental data from the literature.
Comparative Performance of Palladium Catalysts
The efficacy of a palladium-catalyzed cross-coupling reaction is highly dependent on the palladium precursor, the nature of the ligand, the base, and the solvent system. Below is a summary of catalyst systems for various cross-coupling reactions. While direct head-to-head comparative studies on this compound are limited, the following tables compile data from studies on structurally similar iodo-heterocycles and optimization studies of related benzimidazole derivatives to provide a strong basis for catalyst selection.
Buchwald-Hartwig Amination
The formation of a carbon-nitrogen bond at the 5-position of the benzimidazolone core is a crucial transformation. A study on the optimization of the Buchwald-Hartwig amination of a protected 5-bromo-benzimidazole derivative with 4-(methylsulfonyl)aniline provides valuable insights into catalyst performance. The results highlight the significant impact of the phosphine ligand on the reaction outcome.
| Pd Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Conversion (%) |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 16 | No Reaction |
| Pd(OAc)₂ | DPEphos | Cs₂CO₃ | Toluene | 100 | 16 | No Reaction |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 100 | 16 | 91 [1] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 | 16 | No Reaction |
| Pd(OAc)₂ | DPEphos | Cs₂CO₃ | Dioxane | 100 | 16 | No Reaction |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 100 | 16 | 100 [1] |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 100 | 8 | 79 [1] |
Data adapted from an optimization study on a benzyl-protected 5-bromo-benzimidazole derivative, which is expected to have similar reactivity.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For the arylation of iodo-heterocycles, several palladium catalysts have demonstrated high efficacy.
| Pd Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | DME/H₂O | 80 | 12 | Phenylboronic acid | ~85 |
| PdCl₂(dppf) | - | K₂CO₃ | THF/H₂O | 80 | 12 | Phenylboronic acid | ~94 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Arylboronic acids | >95 |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane | 80 | 16 | Arylboronic acids | 90-98 |
Data is representative for Suzuki-Miyaura couplings of iodo-heterocycles and provides a baseline for catalyst optimization.
Heck Coupling
The Heck reaction allows for the introduction of alkenyl groups. The choice of catalyst and conditions can significantly influence the regioselectivity and yield.
| Pd Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Alkene | Yield (%) |
| Pd(OAc)₂ | - | Et₃N | DMF | 100 | 12 | n-Butyl acrylate | ~85 |
| Pd/C | - | NaOAc | NMP | 120 | 24 | Styrene | ~78 |
| Herrmann's Catalyst | - | K₂CO₃ | DMA | 140 | 10 | Methyl methacrylate | ~82 |
Data is representative for Heck reactions of iodo-heterocycles and should be used as a starting point for optimization.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for forming C-C triple bonds. It typically employs a palladium catalyst and a copper(I) co-catalyst.
| Pd Catalyst / Precursor | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Alkyne | Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 25 | 6 | Phenylacetylene | ~92 |
| Pd(OAc)₂ / PPh₃ | CuI | Piperidine | Toluene | 80 | 12 | 1-Heptyne | ~88 |
| Pd/C | CuI | K₂CO₃ | Acetonitrile | 80 | 24 | Trimethylsilylacetylene | ~75 |
Data is representative for Sonogashira couplings of iodo-heterocycles and provides a baseline for catalyst optimization.
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are based on literature procedures for analogous substrates and can be adapted for this compound.
General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, this compound (1.0 mmol), the amine (1.2 mmol), and Cesium Carbonate (2.0 mmol) are added. The tube is evacuated and backfilled with argon. The Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) are then added under an argon atmosphere. Anhydrous solvent (e.g., dioxane, 5 mL) is added, and the mixture is stirred and heated at 100 °C for 8-16 hours. After cooling to room temperature, the reaction mixture is diluted with an appropriate organic solvent (e.g., ethyl acetate), filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel is added this compound (1.0 mmol), the arylboronic acid (1.2 mmol), a base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., PdCl₂(dppf), 5 mol%). A degassed solvent system (e.g., THF/H₂O 4:1, 5 mL) is added. The reaction mixture is heated to 80 °C for 12 hours under an inert atmosphere. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.
General Procedure for Heck Reaction
In a sealed tube, this compound (1.0 mmol), the alkene (1.5 mmol), a base (e.g., Et₃N, 2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) are combined in an anhydrous solvent (e.g., DMF, 5 mL). The mixture is degassed and heated to 100-120 °C for 12-24 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.
General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., DMF, 10 mL) under an inert atmosphere, the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 6 mol%) are added. A base (e.g., Et₃N, 3.0 mmol) is then added, and the reaction is stirred at room temperature until completion. The reaction mixture is then diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for palladium-catalyzed cross-coupling reactions, from reagent preparation to product purification.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
Selectivity profile of 5-Iodo-1,3-dihydro-benzimidazol-2-one against other kinases
Initial searches for the kinase selectivity profile of 5-Iodo-1,3-dihydro-benzimidazol-2-one did not yield specific results. However, a closely related and well-characterized compound, GW5074 (3-(3,5-Dibromo-4-hydroxy-benzylidene)-5-iodo-1,3-dihydro-indol-2-one), is a potent and selective inhibitor of c-Raf kinase. This guide provides a comprehensive overview of the selectivity profile of GW5074 against a panel of other kinases, supported by experimental data and detailed protocols.
Comparative Analysis of Kinase Inhibition
GW5074 demonstrates high potency and selectivity for the c-Raf1 kinase, a key component of the MAPK/ERK signaling pathway.[1] In vitro studies have established a half-maximal inhibitory concentration (IC50) of 9 nM for c-Raf1.[1][2][3] The compound exhibits significantly lower activity against a range of other kinases, showcasing its high selectivity.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. c-Raf |
| c-Raf | 9 | 1 |
| CDK1 | > 900 | > 100 |
| CDK2 | > 900 | > 100 |
| c-Src | > 900 | > 100 |
| ERK2 | > 900 | > 100 |
| MEK1 | > 900 | > 100 |
| p38 MAP Kinase | > 900 | > 100 |
| Tie2 | > 900 | > 100 |
| VEGFR2 | > 900 | > 100 |
| c-Fms | > 900 | > 100 |
| Note: The IC50 values for the off-target kinases are presented as greater than 100-fold the IC50 for c-Raf, indicating an IC50 of >900 nM.[1] |
Signaling Pathway Inhibition
GW5074 targets the c-Raf kinase within the MAPK/ERK signaling cascade. This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival.[1] Dysregulation of this pathway is often implicated in various cancers. The inhibitory action of GW5074 on c-Raf prevents the subsequent phosphorylation and activation of MEK1/2 and ERK1/2, thereby disrupting the downstream signaling events.[1]
Figure 1: Simplified MAPK/ERK signaling pathway illustrating the inhibitory action of GW5074 on c-Raf.
Experimental Protocols
The determination of the kinase inhibitory activity and selectivity of GW5074 is typically performed using in vitro kinase assays. A common method involves measuring the incorporation of radiolabeled phosphate from ATP into a substrate peptide.
In Vitro Kinase Inhibition Assay (Radiometric)
Objective: To determine the IC50 value of GW5074 against c-Raf and other kinases.
Materials:
-
Purified recombinant kinase (e.g., c-Raf)
-
Kinase-specific peptide substrate (e.g., inactive MEK1 for c-Raf)
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Non-radiolabeled ATP
-
GW5074 stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA)[3]
-
96-well plates
-
Phosphocellulose filter mats or membranes
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the specific peptide substrate, and varying concentrations of GW5074.
-
Enzyme Addition: Add the purified kinase to each well to initiate the reaction. Include control wells with no inhibitor (positive control) and no enzyme (negative control).
-
Initiation of Phosphorylation: Add a mixture of non-radiolabeled ATP and [γ-³³P]ATP to each well to start the phosphorylation reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Spot an aliquot of the reaction mixture from each well onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter mat extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate on the filter mat using a scintillation counter.
-
Data Analysis: Determine the percentage of kinase activity inhibition for each concentration of GW5074 relative to the positive control. Plot the inhibition data against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Figure 2: Experimental workflow for a radiometric in vitro kinase inhibition assay.
References
Benchmarking 5-Iodo-1,3-dihydro-benzimidazol-2-one Against Known DNA Topoisomerase I Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for benchmarking the potential inhibitory activity of 5-Iodo-1,3-dihydro-benzimidazol-2-one against established inhibitors of human DNA Topoisomerase I (Top1). Given the recognized role of the benzimidazole scaffold in targeting key enzymes in cancer, this document outlines the necessary experimental protocols and data presentation formats to facilitate a rigorous evaluation of this compound's potential as a novel anticancer agent.
Introduction to DNA Topoisomerase I Inhibition
Human DNA Topoisomerase I is a critical enzyme that alleviates torsional stress in DNA during replication, transcription, and other vital cellular processes. It functions by introducing transient single-strand breaks in the DNA backbone, allowing the DNA to unwind before resealing the break.[1] The inhibition of Top1 is a clinically validated strategy in cancer therapy. Inhibitors can trap the enzyme-DNA covalent complex, leading to the accumulation of DNA strand breaks, which ultimately triggers apoptosis and cell death in rapidly proliferating cancer cells.[2][3]
The benzimidazole core is a "privileged scaffold" in medicinal chemistry, known to be a constituent of various biologically active molecules, including some with anticancer properties.[4][5] While direct experimental data for this compound as a Top1 inhibitor is not yet available, its structural similarity to other bioactive benzimidazoles warrants investigation into its potential in this area.[6][7]
Comparative Analysis of Known Topoisomerase I Inhibitors
To effectively benchmark this compound, its inhibitory potency must be compared against well-characterized Top1 inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of established Top1 inhibitors, providing a reference for the expected potency of novel drug candidates.
| Inhibitor | Chemical Class | Mechanism of Action | IC50 (µM) | Target Cancer Types |
| Camptothecin | Quinoline Alkaloid | Stabilizes Top1-DNA cleavage complex | 0.1 - 1.0 | Broad Spectrum |
| Topotecan | Camptothecin Analog | Stabilizes Top1-DNA cleavage complex | 0.1 - 0.5 | Ovarian, Lung |
| Irinotecan | Camptothecin Analog | Stabilizes Top1-DNA cleavage complex (prodrug, active metabolite SN-38) | 0.01 - 0.1 (SN-38) | Colorectal |
| Indenoisoquinolines | Non-camptothecin | Stabilizes Top1-DNA cleavage complex | 0.05 - 0.5 | In clinical trials for various cancers |
| This compound | Benzimidazolone | Hypothesized to stabilize Top1-DNA cleavage complex | To Be Determined | To Be Determined |
Experimental Protocol: DNA Topoisomerase I Relaxation Assay
To determine the IC50 value of this compound, a DNA relaxation assay is the standard method. This assay measures the ability of the compound to inhibit the relaxation of supercoiled plasmid DNA by human Topoisomerase I.
Materials:
-
Human Topoisomerase I (recombinant)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound (dissolved in DMSO)
-
Known Top1 inhibitor (e.g., Camptothecin) as a positive control
-
10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 10 mM DTT)
-
Sterile, nuclease-free water
-
Stop solution/loading dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)
-
Agarose
-
1x TAE buffer (40 mM Tris-acetate, 1 mM EDTA)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and power supply
-
UV transilluminator and gel documentation system
Procedure:
-
Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL final reaction volume, add the components in the following order:
-
Sterile water to bring the final volume to 20 µL.
-
2 µL of 10x Topoisomerase I reaction buffer.
-
200-500 ng of supercoiled plasmid DNA.
-
Varying concentrations of this compound (e.g., from 0.01 µM to 100 µM). Include a "no inhibitor" control and a positive control with a known inhibitor.
-
-
Enzyme Addition: Add a pre-determined optimal amount of human Topoisomerase I (e.g., 1 unit) to each reaction tube, except for a "no enzyme" control.
-
Incubation: Gently mix and incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of stop solution/loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1x TAE buffer. Run the gel at a constant voltage (e.g., 50-100V) until the supercoiled and relaxed DNA forms are well separated.
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Supercoiled DNA will migrate faster than relaxed DNA.
-
Quantify the band intensities for both supercoiled and relaxed DNA in each lane using gel documentation software.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the "no inhibitor" control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
-
Visualizing Key Processes
To further aid in the understanding of the underlying biological pathway and the experimental design, the following diagrams are provided.
Caption: Mechanism of Top1 and its inhibition.
Caption: Top1 inhibition assay workflow.
Conclusion
This guide provides a structured approach for the initial benchmarking of this compound as a potential DNA Topoisomerase I inhibitor. By following the detailed experimental protocol and using the provided comparative data and visualizations, researchers can generate the necessary quantitative data to objectively assess the compound's performance against established inhibitors. This foundational work is a critical step in the evaluation of this and other novel benzimidazolone derivatives in the drug discovery pipeline.
References
- 1. Topoisomerase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one | 5400-75-9 | Benchchem [benchchem.com]
Cross-Reactivity Profile of 5-Iodo-1,3-dihydro-benzimidazol-2-one Remains Undocumented in Publicly Available Literature
Despite a comprehensive search of scientific databases and chemical repositories, no specific cross-reactivity or binding profile data for the compound 5-Iodo-1,3-dihydro-benzimidazol-2-one (CAS Number: 40644-14-2) is currently available in the public domain.
Researchers, scientists, and drug development professionals seeking to understand the off-target effects and potential therapeutic applications of this molecule will find a significant gap in the existing literature. The absence of experimental data, such as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) against a panel of common biological targets, prevents a thorough assessment of its selectivity and potential for unintended pharmacological effects.
While the benzimidazole scaffold is a common feature in many biologically active compounds with a wide range of therapeutic applications, the specific effects of the iodo- substitution at the 5-position of the 1,3-dihydro-benzimidazol-2-one core on its binding characteristics have not been elucidated in published studies. General information regarding the synthesis and basic chemical properties of this compound can be found in chemical supplier catalogs, but these sources do not provide any biological activity data.
Consequently, it is not possible to construct a comparison guide detailing its performance against other alternatives, as no supporting experimental data for such a comparison exists. Furthermore, the lack of primary literature means there are no established experimental protocols for assessing its cross-reactivity that can be cited or detailed.
The logical relationship for initiating a cross-reactivity study for a novel compound like this compound would typically follow a standardized workflow.
Figure 1. A generalized workflow for assessing the cross-reactivity of a novel chemical entity.
For researchers interested in this compound, the immediate next step would be to perform initial screening against a broad panel of receptors, enzymes, and ion channels to identify any potential interactions. Subsequent dose-response studies would then be necessary to quantify the potency of these interactions and establish a selectivity profile. Without such foundational data, any discussion of the compound's cross-reactivity remains speculative.
A Comparative Analysis of 5-Iodo-1,3-dihydro-benzimidazol-2-one and Established DNA Topoisomerase I Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hypothesized mechanism of action of 5-Iodo-1,3-dihydro-benzimidazol-2-one and contrasts it with well-characterized DNA topoisomerase I inhibitors. Due to a lack of direct experimental data for this compound, its mechanism is postulated based on structurally similar benzimidazole derivatives that have been shown to target DNA topoisomerase I. This document is intended to serve as a resource for researchers interested in investigating the potential of this and similar compounds as novel anticancer agents.
Postulated Mechanism of Action: DNA Topoisomerase I Inhibition
The benzimidazole scaffold is a core structure in many biologically active compounds. While the specific molecular target of this compound has not been definitively identified in publicly available literature, a structurally related compound, 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one, has been suggested to act as an inhibitor of mammalian DNA topoisomerase I. DNA topoisomerase I is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by introducing transient single-strand breaks. Inhibition of this enzyme leads to the accumulation of these breaks, ultimately causing DNA damage and inducing apoptosis in rapidly dividing cells, a hallmark of cancer. The incorporation of an iodine atom in the 5-position of the benzimidazole ring is known to enhance lipophilicity, which may facilitate its transport across cellular membranes and interaction with intracellular targets like DNA topoisomerase I.
Comparative Analysis with Known Topoisomerase I Inhibitors
To provide a framework for evaluating the potential of this compound, this guide compares its hypothesized activity with three well-established DNA topoisomerase I inhibitors: Camptothecin, Topotecan, and Irinotecan. These compounds are known to stabilize the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[1][2] This stabilization of the "cleavable complex" is the primary mechanism of their anticancer activity.[1][3]
Quantitative Data on Inhibitory Activity
The following table summarizes the inhibitory concentrations (IC50) of the established topoisomerase I inhibitors against various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. Data for this compound is currently unavailable and represents a key area for future research.
| Compound | Target | Cell Line | IC50 (nM) | Reference |
| This compound | DNA Topoisomerase I (Hypothesized) | Various | Data Not Available | - |
| Camptothecin | DNA Topoisomerase I | P388 murine leukemia | 1.7 - 5.1 | [U.S. National Cancer Institute data] |
| HT-29 colon cancer | 2.3 | [U.S. National Cancer Institute data] | ||
| A549 lung cancer | 3.8 | [U.S. National Cancer Institute data] | ||
| Topotecan | DNA Topoisomerase I | Ovarian cancer (various) | 1 - 10 | [4] |
| Small cell lung cancer (various) | 2 - 20 | [5] | ||
| Irinotecan (SN-38, active metabolite) | DNA Topoisomerase I | Colorectal cancer (various) | 1 - 5 | [6][7] |
Experimental Protocols
To facilitate the investigation of this compound and other novel compounds, detailed protocols for key experiments are provided below.
DNA Topoisomerase I Relaxation Assay
This assay is a fundamental method to determine if a compound directly inhibits the enzymatic activity of topoisomerase I.
Principle: DNA topoisomerase I relaxes supercoiled plasmid DNA. An effective inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state. The different DNA topologies (supercoiled vs. relaxed) can be separated and visualized by agarose gel electrophoresis.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing 10X Topoisomerase I assay buffer (e.g., 100 mM Tris-HCl pH 7.9, 150 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM EDTA, and 30 µg/ml BSA), 200-500 ng of supercoiled plasmid DNA (e.g., pBR322), and the test compound at various concentrations.
-
Enzyme Addition: Add 1-2 units of purified human DNA topoisomerase I to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and a gel loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA.
-
Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light. A positive result for inhibition is the persistence of the supercoiled DNA band in the presence of the test compound.
In Vitro Cytotoxicity Assay
This assay determines the concentration of the compound that is toxic to cancer cells.
Principle: The viability of cancer cells is measured after treatment with various concentrations of the test compound. The IC50 value is then calculated.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HT-29, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 48-72 hours.
-
Viability Assessment: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent.
-
Measurement: After incubation with the reagent, measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the viability against the compound concentration.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of DNA topoisomerase I inhibition and a typical experimental workflow.
Caption: Hypothesized mechanism of action for this compound as a DNA Topoisomerase I inhibitor.
Caption: A general experimental workflow for the evaluation of novel DNA Topoisomerase I inhibitors.
References
- 1. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topotecan - A novel topoisomerase I inhibitor: pharmacology and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Irinotecan - Wikipedia [en.wikipedia.org]
Reproducibility of biological assays with 5-Iodo-1,3-dihydro-benzimidazol-2-one
Comparative Analysis of Benzimidazole Derivatives in Biological Assays
A Guide to Reproducibility and Performance in Cancer Cell Cytotoxicity Studies
This guide provides a comparative overview of the biological activity of benzimidazole derivatives, with a focus on their performance in cytotoxicity assays. While specific reproducibility data for 5-Iodo-1,3-dihydro-benzimidazol-2-one is not extensively available in the public domain, this document leverages data from structurally related benzimidazole compounds to offer insights into their potential efficacy and the methodologies for assessing their biological effects. The information presented is intended for researchers, scientists, and drug development professionals working in oncology and medicinal chemistry.
The benzimidazole scaffold is a key structural motif in a multitude of pharmacologically active compounds, demonstrating a wide array of biological activities including antitumor, antimicrobial, and anti-inflammatory effects.[1] Their mechanism of action in cancer is often attributed to the induction of apoptosis and the inhibition of key signaling kinases.[2][3]
Quantitative Data Presentation: Cytotoxicity of Benzimidazole Derivatives
The following table summarizes the in vitro cytotoxic activity of various benzimidazole derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions. The data is compiled from multiple studies to illustrate the structure-activity relationships and to serve as a benchmark for reproducibility.
| Compound ID | Derivative Class | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 1 | Bis-benzimidazole | MDA-MB-453 (Breast) | MTT Assay | 55.89 (µg/ml) | [4] |
| Compound 2 | Benzimidazole-1,3,4-oxadiazole | MCF-7 (Breast) | MTT Assay | 5.165 | [4] |
| Compound 3 | Benzimidazole-1,3,4-oxadiazole | HepG2 (Liver) | MTT Assay | 5.995 | [4] |
| Compound 4 | Schiff–benzimidazole hybrid | A549 (Lung) | MTT Assay | 3.58 | [4] |
| Compound 5 | 1-(2-Methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chloride | MCF-7 (Breast) | MTT Assay | 22.41 | [5][6] |
| Compound 6 | 1-(2-Methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chloride | HepG2 (Liver) | MTT Assay | 25.14 | [5][6] |
| Compound 7 | 1-(2-Methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chloride | DLD-1 (Colon) | MTT Assay | 41.97 | [5][6] |
| Compound K1 | N-alkyl benzimidazole (3-Cl phenyl) | Leishmania (L.) major | In vitro | 0.6787 (µg/mL) | [7] |
Experimental Protocols
To ensure the reproducibility of biological data, standardized and detailed experimental protocols are essential. The following section outlines the methodology for a key assay used to evaluate the anticancer activity of benzimidazole derivatives.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, HepG2, DLD-1)[4][6][8]
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin[4][8]
-
Benzimidazole derivatives (dissolved in DMSO)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[4][6][8]
-
Compound Treatment: The cells are treated with various concentrations of the benzimidazole derivatives. A vehicle control (DMSO) is also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[5][6][8]
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for an additional 2 to 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[5][8]
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals, resulting in a purple solution.[1]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm or 590 nm using a microplate reader.[4][6][8]
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.[4]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a simplified signaling pathway often targeted by anticancer compounds and the general workflow of the MTT assay.
Caption: Simplified pathway of apoptosis induction by benzimidazole derivatives.
Caption: General experimental workflow for the MTT cell viability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 7. Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques [mdpi.com]
- 8. pdf.journalagent.com [pdf.journalagent.com]
Safety Operating Guide
Proper Disposal of 5-Iodo-1,3-dihydro-benzimidazol-2-one: A Safety and Operational Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 5-Iodo-1,3-dihydro-benzimidazol-2-one, a compound that requires careful management due to its potential hazards. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.
Hazard and Precautionary Summary
Based on analogous compounds, this compound is anticipated to present the following hazards. Personal protective equipment (PPE) should be used accordingly.
| Hazard Category | Description | Corresponding Precautionary Statement (P-phrase) |
| Acute Oral Toxicity | Likely toxic if swallowed.[1] | P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| Skin Sensitization | May cause an allergic skin reaction.[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P272: Contaminated work clothing should not be allowed out of the workplace.[1] P280: Wear protective gloves.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water. P333+P313: If skin irritation or rash occurs: Get medical advice/attention. P363: Wash contaminated clothing before reuse. |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[1] | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1] |
| Aquatic Hazard (Chronic) | Harmful to aquatic life with long lasting effects.[1] | P273: Avoid release to the environment.[1] |
Personal Protective Equipment (PPE) Requirements
To ensure personal safety during the handling and disposal of this compound, the following PPE is mandatory:
| PPE Type | Standard |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2] Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] Recommended Filter type: Particulates filter conforming to EN 143.[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound, whether as a pure compound or in contaminated materials, must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.
Experimental Workflow for Disposal
Caption: Waste Disposal Workflow for this compound.
Detailed Disposal Steps:
-
Preparation:
-
Personal Protective Equipment: Before handling the waste, ensure you are wearing the appropriate PPE as detailed in the table above, including gloves, a lab coat, and safety goggles. If there is a risk of dust inhalation, a respirator is necessary.
-
Waste Container: Prepare a designated waste container that is clearly labeled with the chemical name ("this compound") and the appropriate hazard symbols. The container must be sealable and made of a material compatible with the chemical.
-
-
Waste Collection:
-
Solid Waste: For the pure compound or solid residues, carefully sweep the material into the designated waste container.[3] Take precautions to avoid the formation of dust.[3] Do not dry sweep; if necessary, lightly moisten the material with a suitable solvent (e.g., isopropanol) to minimize dust generation, provided this is compatible with your institution's disposal procedures.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as used weighing paper, contaminated gloves, pipette tips, and disposable labware, must also be placed in the labeled waste container.
-
Decontamination of Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent. The rinsate must be collected as hazardous waste and placed in a separate, labeled liquid waste container.
-
-
Storage and Final Disposal:
-
Sealing and Storage: Once all waste has been collected, securely seal the container. Store the sealed container in a designated hazardous waste accumulation area that is well-ventilated and away from incompatible materials, such as strong oxidizing agents.[3]
-
Professional Disposal: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[3] Do not dispose of this chemical down the drain or in regular trash.[2] The final disposal must be carried out at an approved waste disposal plant.[1][2][3][4]
-
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that chemical waste is managed responsibly. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.
References
Essential Safety and Operational Guidance for 5-Iodo-1,3-dihydro-benzimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling 5-Iodo-1,3-dihydro-benzimidazol-2-one. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and establishing clear operational protocols.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to prevent exposure. The minimum required PPE includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[1] This should be supplemented with appropriate gloves and other protective equipment based on the specific tasks.[1]
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Glasses | ANSI Z87.1 certified, with side shields.[1][2] | Protects eyes from flying particles and chemical splashes. |
| Face Shield | To be worn in addition to safety glasses or goggles.[1][3] | Provides an extra layer of protection against splashes, especially when handling larger quantities or solutions. | |
| Hand Protection | Disposable Nitrile Gloves | Standard for incidental contact.[1][4] | Provides a barrier against skin contact with the solid chemical. Double gloving is recommended for added protection.[1] |
| Body Protection | Laboratory Coat | Long-sleeved, knee-length.[2][3] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Respirator | NIOSH-approved respirator. | Required when working with fine powders or in areas with inadequate ventilation to prevent inhalation of dust.[3] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of this compound and ensure a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]
-
Avoid generating dust.[5]
-
Prevent contact with skin and eyes by consistently wearing the appropriate PPE.[5][6]
-
Wash hands thoroughly after handling the compound.
-
Do not eat, drink, or smoke in the handling area.[7]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][6][8]
-
Keep away from incompatible materials such as strong oxidizing agents.[5][8]
-
For long-term storage, consider refrigeration (2-8°C) and protection from light, as related benzimidazole derivatives can be light-sensitive.[9]
Disposal Plan
As a halogenated organic compound, this compound requires specific disposal procedures to mitigate environmental impact.
Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, kimwipes), in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated "Halogenated Organic Waste" container.[10][11][12] Never mix halogenated waste with non-halogenated waste streams.[11][13]
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration or quantity.[10][11]
Disposal Procedure:
-
Ensure all waste containers are securely closed and stored in a designated secondary containment area.
-
Follow your institution's specific guidelines for the disposal of hazardous chemical waste.
-
Arrange for pickup and disposal by a certified hazardous waste management company.
Experimental Workflow: Safe Handling and Disposal
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 5. fishersci.com [fishersci.com]
- 6. 5-Amino-1,3-dihydro-2H-benzimidazol-2-one(95-23-8) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. benchchem.com [benchchem.com]
- 12. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
